molecular formula C8H9ClO2S B160310 2-Chloro-1-methyl-4-(methylsulfonyl)benzene CAS No. 1671-18-7

2-Chloro-1-methyl-4-(methylsulfonyl)benzene

Cat. No.: B160310
CAS No.: 1671-18-7
M. Wt: 204.67 g/mol
InChI Key: YHIYSPGAOWANSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-methyl-4-(methylsulfonyl)benzene is a useful research compound. Its molecular formula is C8H9ClO2S and its molecular weight is 204.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1-methyl-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIYSPGAOWANSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453441
Record name 2-Chloro-4-(methanesulfonyl)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1671-18-7
Record name 2-Chloro-1-methyl-4-(methylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1671-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-methyl-4-(methylsulfonyl)-benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-(methanesulfonyl)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-1-methyl-4-(methylsulfonyl)-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.824
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1-methyl-4-(methylsulfonyl)benzene (CAS 1671-18-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known applications of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, a key intermediate in various chemical syntheses.

Core Compound Properties

This compound is an organic compound with the molecular formula C₈H₉ClO₂S.[1] It is also known by several synonyms, including 2-Chloro-4-(methylsulfonyl)toluene and 3-Chloro-4-methylphenyl methyl sulfone.[2] This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[3][4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These values have been compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 1671-18-7[1]
Molecular Formula C₈H₉ClO₂S[1]
Molecular Weight 204.67 g/mol [4]
Appearance Colorless to pale yellow solid or liquid-
Melting Point 95-96 °C[4]
Boiling Point 351.0 ± 42.0 °C at 760 mmHg (Predicted)[4]
Density 1.283 ± 0.06 g/cm³ (Predicted)[4]
Flash Point 166.1 ± 27.9 °C[4]
Refractive Index 1.535[4]
Vapor Pressure 0 mmHg at 25°C[4]
Solubility Information not available-
Spectroscopic Data

Detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) profiles for this compound, are often available from commercial suppliers upon request.[5]

Synthesis and Experimental Protocols

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound.

SynthesisWorkflow reagent1 4-Methylsulfonyltoluene reactor Reaction Vessel (500 mL four-necked flask) reagent1->reactor reagent2 Sulfuric Acid (98%) reagent2->reactor reagent3 Chlorine Gas reaction Chlorination Reaction (52°C, 18 m³/h Cl₂ flow) reagent3->reaction reactor->reaction hydrolysis Hydrolysis reaction->hydrolysis filtration Filtration hydrolysis->filtration washing Washing and Refining filtration->washing drying Drying washing->drying product 2-Chloro-1-methyl-4- (methylsulfonyl)benzene drying->product PrecursorPathway start 2-Chloro-1-methyl-4- (methylsulfonyl)benzene intermediate 2-Chloro-4-(methylsulfonyl)benzoic acid start->intermediate Oxidation final_product Mesotrione (Herbicide) intermediate->final_product Further Synthesis Steps

References

Technical Guide: Physicochemical Properties of 3-Chloro-4-methylphenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Chloro-4-methylphenyl methyl sulfone. The information is presented to support research, development, and quality control activities involving this compound.

Core Physicochemical Data

Quantitative data for 3-Chloro-4-methylphenyl methyl sulfone (CAS No. 1671-18-7), also known as 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₉ClO₂S[1]
Molecular Weight 204.67 g/mol [1][2]
Melting Point 95-96 °C[2]
Boiling Point 351.0 ± 42.0 °C (Predicted)[1]
Density 1.3 ± 0.1 g/cm³[1]
Flash Point 166.1 ± 27.9 °C[1]
LogP 1.92[1]
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C[1]
Index of Refraction 1.553[1]

Synthesis Workflow

The following diagram illustrates a common synthetic route for 3-Chloro-4-methylphenyl methyl sulfone.

Synthesis_Workflow Synthesis of 3-Chloro-4-methylphenyl methyl sulfone cluster_reactants Reactants cluster_reaction_steps Reaction Steps cluster_product Final Product 4-Methylsulfonyltoluene 4-Methylsulfonyltoluene Mixing Mix 4-Methylsulfonyltoluene and Sulfuric Acid 4-Methylsulfonyltoluene->Mixing Sulfuric_Acid 98% Sulfuric Acid Sulfuric_Acid->Mixing Chlorine_Gas Chlorine Gas Chlorination Bubble Chlorine Gas at 52°C Chlorine_Gas->Chlorination Mixing->Chlorination Monitoring Monitor reaction by Gas Chromatography Chlorination->Monitoring Hydrolysis_Filtration Hydrolyze, Cool, and Filter Monitoring->Hydrolysis_Filtration Reaction Complete Washing_Drying Wash and Dry the solid product Hydrolysis_Filtration->Washing_Drying Final_Product 3-Chloro-4-methylphenyl methyl sulfone Washing_Drying->Final_Product

Caption: Synthesis workflow for 3-Chloro-4-methylphenyl methyl sulfone.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 3-Chloro-4-methylphenyl methyl sulfone are provided below.

Synthesis of 3-Chloro-4-methylphenyl methyl sulfone

This protocol is adapted from a known synthetic method.

Materials:

  • 4-Methylsulfonyltoluene

  • 98% Sulfuric Acid

  • Chlorine gas

Procedure:

  • In a suitable reaction vessel, charge 4-methylsulfonyltoluene and 98% sulfuric acid.

  • Stir the mixture and maintain the temperature at 52°C.

  • Bubble chlorine gas through the solution.

  • Monitor the progress of the reaction by gas chromatography.

  • Once the reaction is complete, stop the flow of chlorine gas.

  • Cool the reaction mixture and hydrolyze it by carefully adding water.

  • Filter the resulting solid precipitate.

  • Wash the solid with water to remove any remaining acid and impurities.

  • Dry the purified solid to obtain 3-Chloro-4-methylphenyl methyl sulfone.

Physicochemical Characterization

Melting Point Determination: The melting point can be determined using a standard capillary melting point apparatus.

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The tube is placed in the heating block of the apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point. For a pure crystalline solid, this range is typically narrow.

Solubility Determination: A general protocol for determining the solubility of a solid in a given solvent is as follows:

  • Add a known mass of the compound to a known volume of the solvent at a specific temperature.

  • Stir the mixture for a prolonged period to ensure equilibrium is reached.

  • If all the solid dissolves, add more solute until a saturated solution is formed (i.e., excess solid remains).

  • Filter the saturated solution to remove the excess solid.

  • Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid to determine the concentration of the solute.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. The chemical shifts, splitting patterns, and integration values will provide information about the molecular structure.

  • Infrared (IR) Spectroscopy:

    • Prepare the sample, typically as a KBr pellet or a mull.

    • Obtain the IR spectrum using an FTIR spectrometer.

    • Characteristic absorption bands for the sulfone group (S=O stretching), C-Cl bond, and aromatic C-H bonds are expected. The FT-IR spectra of methyl phenyl sulfone can be compared to the corresponding sulfoxide and sulfide.

  • Mass Spectrometry (MS):

    • Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography.

    • Obtain the mass spectrum. The molecular ion peak will confirm the molecular weight, and the fragmentation pattern can provide further structural information. Mass spectra of some sulfinate esters and sulfones have been found to be distinctively different from their isomeric counterparts.

Note on Spectral Data: Specific experimental ¹H NMR, ¹³C NMR, IR, and mass spectra for 3-Chloro-4-methylphenyl methyl sulfone are not widely available in public databases. Analysis of related compounds such as methyl phenyl sulfone can provide an indication of the expected spectral features. For instance, the NIST WebBook provides IR and mass spectra for methyl phenyl sulfone.

References

Spectral Analysis of 2-Chloro-4-(methylsulfonyl)toluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 2-Chloro-4-(methylsulfonyl)toluene. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectral data based on the analysis of analogous compounds. The guide also includes standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental for the structural elucidation and characterization of this and similar organic molecules.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-Chloro-4-(methylsulfonyl)toluene. These predictions are derived from the known spectral properties of structurally related compounds, primarily 4-chlorotoluene and methylsulfonylbenzene.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-37.5 - 7.7d~8.0
H-57.8 - 8.0dd~8.0, ~2.0
H-67.9 - 8.1d~2.0
-CH₃ (toluene)2.5 - 2.7s-
-CH₃ (sulfonyl)3.0 - 3.2s-

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1138 - 142
C-2 (C-Cl)135 - 139
C-3128 - 132
C-4 (C-SO₂)140 - 144
C-5127 - 131
C-6125 - 129
-CH₃ (toluene)20 - 23
-CH₃ (sulfonyl)43 - 46

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted IR Spectral Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (aromatic)3100 - 3000Medium
C-H (aliphatic, -CH₃)2975 - 2850Medium to Weak
C=C (aromatic)1600 - 1450Medium to Weak
S=O (sulfonyl, asymmetric)1350 - 1300Strong
S=O (sulfonyl, symmetric)1165 - 1120Strong
C-Cl800 - 600Strong

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data
m/zPredicted IdentityNotes
204/206[M]⁺Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine.
189/191[M - CH₃]⁺Loss of a methyl group from the sulfonyl or toluene moiety.
125/127[M - SO₂CH₃]⁺Loss of the methylsulfonyl radical. This is a common fragmentation pathway for aryl methyl sulfones.
91[C₇H₇]⁺Tropylium ion, characteristic fragment from toluene derivatives.
79[SO₂CH₃]⁺Methylsulfonyl cation.

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-4-(methylsulfonyl)toluene in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each carbon.

    • A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Typical parameters include a spectral width of 0-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Cast a thin film onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the instrument and record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. Pay attention to the isotopic pattern for chlorine-containing fragments.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of 2-Chloro-4-(methylsulfonyl)toluene.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis start 4-(Methylsulfonyl)toluene chlorination Chlorination (e.g., Cl₂, catalyst) start->chlorination workup Reaction Workup & Purification chlorination->workup product 2-Chloro-4-(methylsulfonyl)toluene workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: Workflow for the synthesis and spectral characterization of 2-Chloro-4-(methylsulfonyl)toluene.

spectral_analysis_logic cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_info Information Gained compound 2-Chloro-4-(methylsulfonyl)toluene h_nmr ¹H NMR compound->h_nmr ir_spec IR Spectrum compound->ir_spec ms_spec Mass Spectrum compound->ms_spec c_nmr ¹³C NMR proton_env Proton Environments & Connectivity h_nmr->proton_env carbon_backbone Carbon Skeleton c_nmr->carbon_backbone functional_groups Functional Groups (S=O, C-Cl) ir_spec->functional_groups molecular_weight Molecular Weight & Formula ms_spec->molecular_weight

Caption: Logical relationships between spectroscopic techniques and the structural information obtained.

Technical Guide: Solubility Profile of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, a compound of interest in various chemical and pharmaceutical research fields. While a comprehensive literature search did not yield specific quantitative solubility data for this compound in a range of organic solvents, this document provides a detailed framework for determining its solubility. It includes the compound's known physical properties and outlines standardized experimental protocols for solubility assessment.

Physicochemical Properties of this compound

A summary of the available physical and chemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's general behavior and for designing solubility studies.

PropertyValue
CAS Number 1671-18-7
Molecular Formula C₈H₉ClO₂S
Molecular Weight 204.67 g/mol
Melting Point 95-96 °C
Boiling Point 351.0 ± 42.0 °C (Predicted)
Density 1.283 ± 0.06 g/cm³ (Predicted)
Flash Point 166.1 ± 27.9 °C
Vapor Pressure 0 mmHg at 25°C
Refractive Index 1.535

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound in various organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Principle: The solubility is determined by measuring the mass of the solute that can dissolve in a known mass or volume of a solvent to form a saturated solution at a specific temperature.

Apparatus and Materials:

  • Conical flasks or vials with screw caps

  • Thermostatic shaker or water bath

  • Analytical balance

  • Evaporating dish or pre-weighed vials

  • Pipettes

  • Filtration apparatus (e.g., syringe filters)

  • Oven

  • This compound (solute)

  • Organic solvents of interest

Procedure:

  • Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a conical flask.

  • Seal the flask and place it in a thermostatic shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid at the end of this period confirms that the solution is saturated.

  • Allow the solution to settle, maintaining the temperature.

  • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette and filter it using a syringe filter to remove any undissolved solid particles.

  • Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

  • Weigh the dish/vial with the solution to determine the mass of the solution.

  • Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and below the melting point of the solute until a constant weight of the dry solute is achieved.

  • Weigh the dish/vial with the dry solute.

Calculation: The solubility can be expressed in various units, such as g/100 mL or mole fraction.

  • Mass of dissolved solute (m_solute) = (Weight of dish with dry solute) - (Weight of empty dish)

  • Mass of solvent (m_solvent) = (Weight of dish with solution) - (Weight of dish with dry solute)

  • Solubility ( g/100 g solvent) = (m_solute / m_solvent) * 100

UV-Visible Spectrophotometry Method

This method is suitable if the solute has a chromophore that absorbs in the UV-Visible range and the solvent is transparent in that region.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a calibration curve.

Apparatus and Materials:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks

  • Other apparatus as listed for the gravimetric method

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Prepare a Saturated Solution:

    • Follow steps 1-5 of the gravimetric method to prepare a filtered saturated solution.

  • Measure Absorbance:

    • Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λ_max.

  • Determine Concentration:

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start solute Weigh excess 2-Chloro-1-methyl-4- (methylsulfonyl)benzene start->solute solvent Measure known volume of organic solvent start->solvent mix Combine solute and solvent solute->mix solvent->mix agitate Agitate at constant temperature until equilibrium mix->agitate settle Allow to settle agitate->settle filtrate Filter supernatant settle->filtrate gravimetric Gravimetric Method: Evaporate solvent and weigh residue filtrate->gravimetric spectroscopic Spectroscopic Method: Dilute and measure absorbance filtrate->spectroscopic calculate Calculate Solubility gravimetric->calculate spectroscopic->calculate end End calculate->end

Caption: Workflow for solubility determination.

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental crystallographic and detailed conformational analysis data for 2-Chloro-1-methyl-4-(methylsulfonyl)benzene is not publicly available at the time of this writing. This guide provides a comprehensive overview based on established chemical principles, synthesis methodologies, and analytical data from closely related structural analogs.

Introduction

This compound is an aromatic organic compound with the chemical formula C₈H₉ClO₂S.[1] Its structure is characterized by a toluene backbone substituted with a chlorine atom at the 2-position and a methylsulfonyl group at the 4-position. This substitution pattern results in a molecule with potential applications as an intermediate in the synthesis of more complex molecules, including herbicides and pharmaceuticals.[2] Understanding its molecular structure and conformational preferences is crucial for predicting its reactivity, intermolecular interactions, and suitability for various applications.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₉ClO₂S[1]
Molecular Weight 204.67 g/mol [1]
CAS Number 1671-18-7[1]
Appearance White to off-white crystalline powder[3]
Melting Point 85-89 °C[3]
Boiling Point 351 °C at 760 mmHg (predicted)[1]
Density 1.283 g/cm³ (predicted)[1]

Synthesis

A common synthetic route to this compound involves the chlorination of 4-methylsulfonyltoluene.[2][4]

Experimental Protocol: Chlorination of 4-Methylsulfonyltoluene[2]

Materials:

  • 4-methylsulfonyltoluene

  • 98% Sulfuric acid

  • Chlorine gas

  • 500 mL four-necked flask

  • Stirrer

  • Gas chromatography apparatus

Procedure:

  • To a 500 mL four-necked flask, add 100 g of 4-methylsulfonyltoluene and 156 g of 98% sulfuric acid.

  • Stir the mixture and maintain a controlled reaction temperature of 52°C.

  • Bubble chlorine gas through the mixed solution at a flow rate of 18 m³/h.

  • Monitor the progress of the reaction by gas chromatography.

  • Continue the chlorination until the content of impurities in the reaction system decreases to approximately 1%.

  • Stop the flow of chlorine gas.

  • Hydrolyze the reaction solution and cool it to room temperature.

  • Filter the resulting solid.

  • Wash and refine the solid until the purity of 2-chloro-4-methylsulfonyltoluene is greater than 98%.

  • Dry the final product to obtain approximately 117 g (95.2% molar yield).

Synthesis_Workflow Reactants 4-Methylsulfonyltoluene + 98% Sulfuric Acid ReactionVessel 500 mL Four-Necked Flask 52°C Reactants->ReactionVessel Monitoring Gas Chromatography ReactionVessel->Monitoring Reaction Progress Workup Hydrolysis, Cooling, Filtration ReactionVessel->Workup Reaction Completion Chlorination Chlorine Gas (18 m³/h) Chlorination->ReactionVessel Purification Washing and Refining Workup->Purification Product 2-Chloro-1-methyl-4- (methylsulfonyl)benzene Purification->Product

Figure 1: Synthesis workflow for this compound.

Conformational Analysis

In the absence of direct crystallographic data for the title compound, its conformation can be inferred from theoretical principles and data from analogous structures. The key conformational feature is the orientation of the methylsulfonyl group relative to the benzene ring.

The rotation around the C(aryl)-S bond is a key determinant of the overall molecular shape. Theoretical studies on substituted aromatic compounds indicate that the rotational barrier for substituent groups is influenced by electronic effects.[5] For a methylsulfonyl group, which is electron-withdrawing, the rotational barrier is expected to be significant.[5]

Analysis of the crystal structure of a closely related compound, 1-[(4-methylbenzene)sulfonyl]pyrrolidine, reveals that the S=O bonds are not eclipsed with the C-N bonds of the pyrrolidine ring but are in a gauche orientation.[6] While not a direct analog, this suggests that steric and electronic factors favor a non-eclipsed conformation around the S-N bond. It is reasonable to infer a similar preference for a staggered conformation around the C(aryl)-S bond in this compound.

The two most likely low-energy conformations would involve the methyl group of the sulfonyl moiety being either in the plane of the benzene ring or perpendicular to it. The precise orientation will be a balance between steric hindrance from the adjacent methyl and chloro groups on the ring and electronic interactions between the sulfonyl group and the aromatic system. Computational studies on similar molecules would be required to definitively determine the lowest energy conformer.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the two methyl groups. Based on the analysis of toluene and its derivatives, the aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent aromatic protons.[7][8]

  • Aromatic Protons (3H): These would appear in the range of δ 7.0-8.0 ppm. The proton at the 5-position would likely be a doublet, coupled to the proton at the 6-position. The protons at the 3 and 6-positions would also show coupling to each other, resulting in more complex multiplets.

  • Methylsulfonyl Protons (3H): A sharp singlet is expected for the methyl group of the sulfonyl moiety, likely in the region of δ 3.0-3.5 ppm.

  • Toluene Methyl Protons (3H): A singlet for the methyl group attached to the benzene ring would be expected around δ 2.3-2.6 ppm.

FTIR Spectroscopy

The infrared spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

  • Sulfonyl Group (SO₂): Strong, characteristic asymmetric and symmetric stretching vibrations are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[9]

  • Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Bands in the 2900-3000 cm⁻¹ region from the two methyl groups.

  • Aromatic C=C Stretching: Several bands in the 1600-1450 cm⁻¹ region.

  • C-Cl Stretching: A band in the 800-600 cm⁻¹ region.

Logical_Relationships cluster_Structure Molecular Structure cluster_Conformation Conformational Features Molecule 2-Chloro-1-methyl-4- (methylsulfonyl)benzene AromaticRing Substituted Toluene Ring Molecule->AromaticRing MethylGroup Methyl Group (C1) AromaticRing->MethylGroup Chlorine Chlorine Atom (C2) AromaticRing->Chlorine SulfonylGroup Methylsulfonyl Group (C4) AromaticRing->SulfonylGroup Rotation Rotation around C(aryl)-S bond SulfonylGroup->Rotation StericHindrance Steric Hindrance Rotation->StericHindrance ElectronicEffects Electronic Effects Rotation->ElectronicEffects LowEnergyConformer Preferred Conformation StericHindrance->LowEnergyConformer ElectronicEffects->LowEnergyConformer

Figure 2: Key structural and conformational relationships.

Conclusion

While a definitive, experimentally determined structure of this compound remains to be elucidated, this guide provides a robust overview of its synthesis, expected structural features, and conformational preferences based on established chemical knowledge and data from analogous compounds. The provided synthesis protocol offers a clear pathway for its preparation. The predicted spectroscopic signatures can guide the characterization of this compound in a laboratory setting. Further computational and experimental studies, particularly X-ray crystallography, are warranted to provide a more precise understanding of its molecular architecture.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, a compound of interest in pharmaceutical and chemical synthesis. Due to the limited publicly available experimental data on this specific molecule, this guide combines its known physical properties with representative thermal analysis data from structurally similar aryl sulfones. Furthermore, it outlines standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) and proposes a hypothetical thermal decomposition pathway based on established chemical principles.

Physicochemical Properties

This compound is a solid organic compound. Its fundamental physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 1671-18-7
Molecular Formula C₈H₉ClO₂S
Molecular Weight 204.67 g/mol
Melting Point 95-96 °C
Boiling Point (Predicted) 351.0 ± 42.0 °C
Density (Predicted) 1.283 ± 0.06 g/cm³
Appearance Beige solid

Thermal Stability Analysis

For illustrative purposes, the following table presents thermal decomposition data for high-stability diphenyl sulfone derivatives, which serve as a relevant proxy for understanding the potential thermal robustness of this compound.[1]

CompoundTd (5% Weight Loss)
Diphenyl sulfone derivative DB16462 °C
Diphenyl sulfone derivative DB17423 °C

Note: Td represents the temperature at which a 5% weight loss is observed, indicating the onset of significant thermal decomposition.

Experimental Protocols for Thermal Analysis

To assess the thermal stability and decomposition of this compound, standardized TGA and DSC methodologies should be employed. The following protocols provide a general framework for such analyses.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

Methodology:

  • Sample Preparation: A sample of 2-10 mg of finely ground this compound is accurately weighed into an inert crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • The crucible is placed on a sensitive microbalance within the TGA furnace.

    • The system is purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C).

    • A linear heating rate, commonly 10 °C/min, is applied.

  • Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is typically plotted as percent weight loss versus temperature. The first derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

  • Sample Preparation: A small sample (2-5 mg) of this compound is weighed and hermetically sealed in an aluminum pan.

  • Instrument Setup:

    • The sealed sample pan and an empty reference pan are placed in the DSC cell.

    • The cell is purged with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • The sample is subjected to a controlled temperature program, which may include heating and cooling cycles to study phase transitions. A typical heating rate is 10 °C/min.

    • The temperature range should encompass the expected melting and decomposition points.

  • Data Acquisition: The DSC instrument measures the differential heat flow between the sample and the reference pan. The data is plotted as heat flow versus temperature, with endothermic and exothermic events appearing as peaks.

Proposed Thermal Decomposition Pathway

The thermal decomposition of aryl sulfones is generally understood to proceed via a radical mechanism. The primary step is the homolytic cleavage of the relatively weak carbon-sulfur bond, leading to the formation of an aryl radical and a sulfonyl radical. The sulfonyl radical is unstable and readily extrudes sulfur dioxide (SO₂).

The following diagram illustrates a hypothetical thermal decomposition pathway for this compound.

G cluster_main A This compound B Homolytic C-S Bond Cleavage A->B High Temperature C 2-Chloro-4-methylphenyl Radical B->C D Methylsulfonyl Radical B->D H Further Reactions (e.g., Dimerization, H-abstraction) C->H E Sulfur Dioxide (SO₂) Extrusion D->E Decomposition F Methyl Radical E->F G Sulfur Dioxide E->G F->H

Caption: Hypothetical thermal decomposition pathway for this compound.

Conclusion

This technical guide has synthesized the available information on the thermal properties of this compound. While direct experimental data remains to be published, analysis of structurally analogous compounds suggests a high degree of thermal stability, with decomposition likely commencing above 400 °C. The provided experimental protocols for TGA and DSC offer a clear methodology for researchers to determine the precise thermal characteristics of this compound. The proposed decomposition pathway, initiated by homolytic C-S bond cleavage, provides a chemically reasonable model for its degradation at elevated temperatures. Further experimental investigation is encouraged to validate these estimations and elucidate the complex decomposition chemistry.

References

Purity and Impurity Profile of Commercial 2-Chloro-1-methyl-4-(methylsulfonyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and impurity profile of commercial-grade 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, a key intermediate in the synthesis of various compounds. Understanding the impurity profile is critical for ensuring the quality, safety, and efficacy of downstream products in the pharmaceutical and agrochemical industries. This document outlines potential impurities, their sources, and detailed analytical methodologies for their identification and quantification.

Introduction

This compound (CAS No. 1671-18-7) is a substituted aromatic sulfone. Its chemical structure is characterized by a benzene ring substituted with a chlorine atom, a methyl group, and a methylsulfonyl group. The purity of this compound is paramount, as the presence of impurities can lead to unwanted side reactions, reduced yield, and potential toxicity in the final product. Commercial grades of this chemical typically exhibit a purity of 98% or higher.[1]

Synthesis and Potential Impurities

The most common industrial synthesis of this compound involves the electrophilic chlorination of 4-methylsulfonyltoluene.[1] This process, while efficient, can lead to the formation of several process-related impurities.

A generalized reaction scheme is as follows:

4-methylsulfonyltoluene + Cl₂ → this compound + HCl

Based on this synthesis route, the following categories of impurities can be anticipated:

  • Unreacted Starting Material: Residual 4-methylsulfonyltoluene may be present in the final product.

  • Isomeric Impurities: The chlorination reaction can result in the formation of positional isomers, with 3-Chloro-1-methyl-4-(methylsulfonyl)benzene being a likely candidate.

  • Over-reacted Products: Dichloro-substituted derivatives, such as 2,6-Dichloro-1-methyl-4-(methylsulfonyl)benzene, can be formed if the reaction is not carefully controlled.

  • Residual Solvents and Reagents: Solvents used during the reaction and work-up, as well as unreacted chlorinating agents, may persist in trace amounts.

Representative Impurity Profile

Due to the proprietary nature of commercial manufacturing processes, a universally applicable impurity profile is not publicly available. However, based on the known synthesis, a representative profile of potential impurities in a commercial batch of this compound is presented in Table 1. The concentration ranges provided are hypothetical and serve as a guideline for analytical method development and validation.

Table 1: Representative Impurity Profile of Commercial this compound

Impurity Name Structure CAS Number Typical Concentration Range (%) Potential Source
4-methylsulfonyltolueneC₈H₁₀O₂S3185-99-7≤ 0.5Unreacted Starting Material
3-Chloro-1-methyl-4-(methylsulfonyl)benzeneC₈H₉ClO₂S6342-54-7≤ 1.0Isomeric Byproduct
2,6-Dichloro-1-methyl-4-(methylsulfonyl)benzeneC₈H₈Cl₂O₂SN/A≤ 0.2Over-reaction Product

Analytical Methodologies

The determination of purity and the impurity profile of this compound requires robust and validated analytical methods. Gas chromatography (GC) is a commonly employed technique for this purpose.

Gas Chromatography (GC) Method for Purity and Impurity Determination

This section outlines a detailed experimental protocol for the analysis of this compound and its related substances by gas chromatography with a flame ionization detector (GC-FID).

4.1.1. Experimental Protocol

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 10 minutes.

  • Detector Temperature: 300 °C.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample.

    • Dissolve in 10 mL of a suitable solvent such as acetone or dichloromethane to obtain a sample solution with a concentration of approximately 5 mg/mL.

    • Vortex the solution until the sample is completely dissolved.

4.1.2. Method Validation Considerations

The GC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limit of detection (LOD) and limit of quantification (LOQ) for the specified impurities.

Visualizations

Logical Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the purity and impurity analysis of a batch of this compound.

Figure 1: Purity Analysis Workflow Sample Sample Reception (Commercial Batch) Preparation Sample Preparation (Dissolution in Solvent) Sample->Preparation GC_Analysis GC-FID Analysis Preparation->GC_Analysis Data_Processing Data Processing (Peak Integration & Identification) GC_Analysis->Data_Processing Purity_Calc Purity Calculation (% Area Normalization) Data_Processing->Purity_Calc Impurity_Quant Impurity Quantification (Comparison with Standards) Data_Processing->Impurity_Quant Report Final Report Generation (Certificate of Analysis) Purity_Calc->Report Impurity_Quant->Report Figure 2: Synthesis and Impurity Formation cluster_synthesis Main Reaction cluster_impurities Impurity Formation Pathways Start 4-methylsulfonyltoluene Chlorination + Cl₂ Unreacted Unreacted Starting Material (4-methylsulfonyltoluene) Start->Unreacted Incomplete Reaction Product 2-Chloro-1-methyl-4- (methylsulfonyl)benzene Chlorination->Product Electrophilic Aromatic Substitution Isomer Isomeric Impurity (3-Chloro isomer) Chlorination->Isomer Alternative Chlorination Overreacted Over-reacted Product (Dichloro- derivative) Product->Overreacted Further Chlorination

References

In-Depth Technical Guide: Biological Activity of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of derivatives of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene. While the parent compound is primarily utilized as a chemical intermediate and herbicide, its structural motif is present in a variety of derivatives exhibiting significant pharmacological potential, particularly in the realm of oncology. This document details the synthesis, quantitative biological data, and experimental methodologies related to the anticancer properties of these compounds, with a focus on their pro-apoptotic mechanisms of action. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of their therapeutic promise.

Introduction

The this compound core structure, while seemingly simple, serves as a versatile scaffold in medicinal chemistry. The presence of a sulfonyl group, a chloro substituent, and a methyl group on the benzene ring provides multiple points for chemical modification, leading to a diverse array of derivatives with varied biological activities. Although the parent compound itself is mainly used in agrochemical and synthetic applications, research into its derivatives has unveiled promising candidates for drug development.

This guide will focus primarily on the anticancer activities of these derivatives, summarizing key findings from recent studies. We will explore their efficacy against various cancer cell lines, delve into their mechanisms of action, including the induction of apoptosis, and provide detailed experimental protocols for the assays used to evaluate their biological effects.

Anticancer Activity: Quantitative Data

Recent research has focused on the synthesis and evaluation of various derivatives of this compound for their potential as anticancer agents. A notable class of these derivatives includes 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidines. The in vitro cytotoxic activity of these compounds has been assessed against several human cancer cell lines, with the half-maximal inhibitory concentration (IC50) values serving as a key metric of their potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)[1][2]
20 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidineMCF-7 (Breast)12.8
HeLa (Cervical)Not specified
HCT-116 (Colon)12.7
24 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidineMCF-7 (Breast)12.7
HeLa (Cervical)Not specified
HCT-116 (Colon)12.7
30 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidineHCT-116 (Colon)8

Table 1: In vitro anticancer activity of selected this compound derivatives.

Mechanism of Action: Induction of Apoptosis

Several derivatives of this compound have been shown to exert their anticancer effects by inducing apoptosis, or programmed cell death. This is a crucial mechanism for eliminating cancerous cells without inducing an inflammatory response. One of the key pathways involved in apoptosis is the Bcl-2 family-regulated intrinsic pathway.

The Bcl-2 Family Signaling Pathway

The Bcl-2 family of proteins consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[3][4] In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing the initiation of apoptosis.[3] Upon receiving an apoptotic stimulus, which can be triggered by certain anticancer compounds, pro-apoptotic "BH3-only" proteins are activated. These proteins then bind to and inhibit the anti-apoptotic Bcl-2 members, leading to the release and activation of Bax and Bak. Activated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.

Bcl2_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Derivative Derivative BH3_only BH3-only proteins (e.g., Bim, Puma) Derivative->BH3_only activates Anti_apoptotic Anti-apoptotic (Bcl-2, Bcl-xL) BH3_only->Anti_apoptotic inhibits Pro_apoptotic Pro-apoptotic (Bax, Bak) Anti_apoptotic->Pro_apoptotic inhibits MOMP MOMP Pro_apoptotic->MOMP induces Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspase_activation Caspase Activation Cytochrome_c->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: Bcl-2 family-regulated intrinsic apoptotic pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS at pH 4.7)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 1 to 100 µM) for 72 hours.[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[1]

  • Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Treat with derivatives A->B C 3. Incubate for 72 hours B->C D 4. Add MTT solution C->D E 5. Incubate for 2-4 hours D->E F 6. Add solubilization solution E->F G 7. Measure absorbance F->G H 8. Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at a concentration around its IC50 value for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V- and PI-positive.

AnnexinV_PI_Workflow A 1. Treat cells with compound B 2. Harvest and wash cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V & PI C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F G 7. Quantify cell populations F->G

Caption: Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A to ensure only DNA is stained.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Analysis: Analyze the samples by flow cytometry. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with significant anticancer potential. The studies highlighted in this guide demonstrate their ability to induce apoptosis in various cancer cell lines, often at low micromolar concentrations. The pro-apoptotic mechanism, at least in some cases, appears to be mediated through the intrinsic mitochondrial pathway involving the Bcl-2 family of proteins.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the anticancer potency and selectivity of these derivatives.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of the most promising compounds in animal models.

  • Elucidation of Detailed Mechanisms of Action: To identify specific molecular targets and signaling pathways modulated by these compounds.

The continued exploration of this chemical scaffold holds significant promise for the development of novel and effective anticancer therapeutics.

References

An In-depth Technical Guide to 2-Chloro-1-methyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

InChI Key: YHIYSPGAOWANSA-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, a chemical compound with applications in agriculture. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical properties, synthesis, and analytical methodologies.

Physicochemical Properties

This compound, also known as 2-chloro-4-(methylsulfonyl)toluene, is a solid with the molecular formula C8H9ClO2S.[1][2][3][4] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C8H9ClO2S[1][3]
Molecular Weight 204.67 g/mol [3][5]
InChI Key YHIYSPGAOWANSA-UHFFFAOYSA-N[1][2][5]
CAS Number 1671-18-7[3][4]
Appearance Solid[2]
Melting Point 95-96 °C[6]
Boiling Point 351.0 °C at 760 mmHg[5][6]
Density 1.283 g/cm³[5][6]
Flash Point 166.1 °C[5]

Experimental Protocols

Synthesis of this compound [7][8]

A detailed method for the synthesis of this compound involves the chlorination of 4-methylsulfonyltoluene.[7][8]

  • Materials and Equipment:

    • 500 mL four-necked flask

    • Stirrer

    • 4-methylsulfonyltoluene (100 g)

    • 98% Sulfuric acid (156 g, concentration 18.4 mol/L)

    • Chlorine gas

    • Gas chromatograph

  • Procedure:

    • To a 500 mL four-necked flask equipped with a stirrer, add 100 g of 4-methylsulfonyltoluene and 156 g of 98% sulfuric acid.

    • Control the reaction temperature and begin stirring the mixture.

    • Introduce chlorine gas into the mixed solution at a flow rate of 18 m³/h, maintaining the reaction temperature at 52°C.

    • Monitor the progress of the reaction using gas chromatography.

    • Continue the chlorination until the impurity content in the reaction system decreases to approximately 1%.

    • Stop the flow of chlorine gas.

    • Hydrolyze the reaction solution and then cool it to room temperature.

    • Filter the resulting solid.

    • Wash and refine the solid until the purity of 2-chloro-4-methylsulfonyltoluene is greater than 98%.

    • Dry the final product to yield approximately 117 g of 2-chloro-4-methylsulfonyltoluene (molar yield of 95.2%).[7][8]

Analytical Methods

The primary analytical method for monitoring the synthesis and purity of benzene derivatives is gas chromatography (GC).[9][10] For detailed structural elucidation and identification, techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are recommended.[11]

Applications

This compound is primarily utilized as a herbicide.[7]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis Workflow for this compound reagents 1. Add Reactants - 4-methylsulfonyltoluene (100g) - 98% Sulfuric Acid (156g) reaction 2. Chlorination - Pass Chlorine gas (18 m³/h) - Maintain Temperature at 52°C reagents->reaction Stirring monitoring 3. Monitor Reaction - Gas Chromatography reaction->monitoring Continuous monitoring->reaction Impurity > 1% hydrolysis 4. Hydrolysis & Cooling monitoring->hydrolysis Impurity ~1% filtration 5. Filtration hydrolysis->filtration purification 6. Washing & Refining (Purity > 98%) filtration->purification drying 7. Drying purification->drying product Final Product 2-Chloro-1-methyl-4- (methylsulfonyl)benzene (117g) drying->product

Caption: Synthesis Workflow Diagram.

References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Chloro-1-methyl-4-(methylsulfonyl)benzene (CAS No. 1671-18-7), a compound used in pharmaceutical intermediates.[1] Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for the safe design of experiments and for anticipating the behavior of the chemical under various conditions.

PropertyValue
Molecular Formula C₈H₉ClO₂S[1]
Molecular Weight 204.67 g/mol [1]
Melting Point 95-96 °C
Boiling Point 351.0 ± 42.0 °C at 760 mmHg (Predicted)
Flash Point 166.1 ± 27.9 °C
Density 1.283 ± 0.06 g/cm³ (Predicted)
Vapor Pressure 0 mmHg at 25°C
Appearance Solid
Solubility No data available

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

ClassificationHazard StatementPictogramSignal Word
Skin Sensitization, Category 1H317: May cause an allergic skin reaction.Warning
Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2H411: Toxic to aquatic life with long lasting effects.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following table outlines the recommended PPE for handling this compound.

Protection CategoryRecommended PPEStandards and Specifications
Eye and Face Protection Tightly fitting safety goggles or a face shield.Must conform to EN 166 (EU) or be NIOSH (US) approved.
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.Gloves must be inspected prior to use.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working in a poorly ventilated area.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.
Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: General Handling of a Hazardous Solid

The following is a generalized protocol for the safe handling of this compound in a laboratory setting. This should be adapted to the specifics of your experimental design.

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Don appropriate PPE (Gloves, Goggles, Lab Coat) b Ensure fume hood is operational a->b c Prepare all necessary equipment and reagents b->c d Weigh the required amount of the solid in the fume hood c->d e Carefully transfer the solid to the reaction vessel d->e f Perform the experiment following the established protocol e->f g Decontaminate all glassware and equipment f->g h Dispose of waste in a labeled hazardous waste container g->h i Remove and dispose of PPE properly h->i j Wash hands thoroughly i->j safety_handling_flow Safety and Handling Logical Flow cluster_id Identification cluster_assess Hazard Assessment cluster_control Control Measures cluster_procedure Safe Procedures cluster_disposal Disposal id Identify Chemical (this compound) assess Review SDS and Hazard Information id->assess ppe Personal Protective Equipment assess->ppe eng Engineering Controls (Fume Hood) assess->eng handling Handling and Storage ppe->handling eng->handling spill Spill Response handling->spill first_aid First Aid handling->first_aid disposal Waste Disposal handling->disposal

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, an important intermediate in the preparation of herbicides and other fine chemicals.[1][2] The synthesis involves the direct chlorination of 4-methylsulfonyltoluene.

Reaction Principle

The synthesis of this compound from 4-methylsulfonyltoluene is achieved through an electrophilic aromatic substitution reaction. In this process, a chlorine atom is introduced onto the aromatic ring of 4-methylsulfonyltoluene. The methyl and methylsulfonyl groups on the benzene ring direct the incoming electrophile (chlorine) to specific positions. The reaction is typically facilitated by a catalyst in a suitable solvent.

Quantitative Data Summary

Two primary protocols for the chlorination of 4-methylsulfonyltoluene are summarized below, offering a comparison of reagents, conditions, and yields.

ParameterProtocol 1Protocol 2
Starting Material 4-methylsulfonyltoluene4-methylsulfonyltoluene
Chlorinating Agent Chlorine gasChlorine gas
Catalyst/Solvent 98% Sulfuric AcidIron powder and Carbon Tetrachloride
Temperature 52°C87-91°C
Scale (Starting Material) 100 g39 g
Molar Yield 95.2%97% (crude)
Final Product Purity >98%Not specified

Experimental Protocols

Protocol 1: Chlorination using Sulfuric Acid

This protocol details the synthesis of this compound using concentrated sulfuric acid as the reaction medium.[1]

Materials:

  • 4-methylsulfonyltoluene (100 g)

  • 98% Sulfuric acid (156 g)

  • Chlorine gas

  • 500 mL four-necked flask

  • Stirrer

  • Gas inlet tube

  • Thermometer

  • Gas chromatograph for reaction monitoring

Procedure:

  • Add 100 g of 4-methylsulfonyltoluene and 156 g of 98% sulfuric acid to a 500 mL four-necked flask equipped with a stirrer.

  • Control the reaction temperature and begin stirring the mixture.

  • Introduce chlorine gas into the mixed solution at a flow rate of 18 m³/h while maintaining the temperature at 52°C.

  • Monitor the progress of the reaction by gas chromatography.

  • Continue the introduction of chlorine gas until the impurity content in the reaction system decreases to approximately 1%.

  • Stop the chlorine gas flow to terminate the reaction.

  • Hydrolyze the reaction solution, then allow it to cool to room temperature.

  • Filter the resulting solid precipitate.

  • Wash and refine the solid until the purity of 2-chloro-4-methylsulfonyltoluene is greater than 98%.

  • Dry the final product to obtain 117 g of 2-chloro-4-methylsulfonyltoluene (final molar yield of 95.2%).

Protocol 2: Chlorination using Iron Catalyst in a Low-Polarity Solvent

This protocol describes the synthesis using an iron catalyst in carbon tetrachloride.[3] This method is part of a two-step synthesis of 2-chloro-4-methylsulfonylbenzoic acid.[3][4]

Materials:

  • 4-methylsulfonyltoluene (39 g)

  • Carbon tetrachloride (40 g)

  • Iron powder (3 g)

  • Iodine (0.4 g, optional co-catalyst)[3]

  • Chlorine gas

  • 250 mL reactor

  • Water bath

  • Gas inlet tube

  • Gas chromatograph for reaction monitoring

Procedure:

  • In a 250 mL reactor, combine 39 g of 4-methylsulfonyltoluene, 40 g of carbon tetrachloride, 3 g of iron powder, and 0.4 g of iodine.

  • Heat the mixture using a water bath to maintain a temperature between 87-91°C.

  • Bubble chlorine gas through the reaction mixture.

  • Monitor the reaction progress using gas phase chromatography.

  • Stop the flow of chlorine gas when the amount of starting material is significantly reduced, and the desired product is the major component (approximately 5 hours).

  • Terminate the reaction.

  • Add water to the reaction mixture and stir.

  • Gently reflux the mixture, then allow it to cool while stirring.

  • Filter the mixture to isolate the solid product.

  • Dry the solid to obtain 45.5 g of crude 2-chloro-4-methylsulfonyltoluene (molar yield of 97%).

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from 4-methylsulfonyltoluene to this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_product Product 4-methylsulfonyltoluene 4-methylsulfonyltoluene Product This compound 4-methylsulfonyltoluene->Product Catalyst (e.g., H₂SO₄ or Fe/CCl₄) Chlorine Cl₂ Chlorine->Product

Caption: Chemical reaction for the synthesis of the target compound.

Experimental Workflow

This diagram outlines the general steps involved in the synthesis and purification of the product.

G General Experimental Workflow A Reaction Setup: - Charge reactants and solvent/catalyst - Control temperature B Chlorination: - Introduce chlorine gas - Monitor reaction progress (GC) A->B Start Reaction C Reaction Quench & Work-up: - Stop chlorine flow - Hydrolysis/add water B->C Reaction Complete D Product Isolation: - Cool the reaction mixture - Filter the solid product C->D E Purification & Drying: - Wash the solid - Recrystallize (optional) - Dry the final product D->E F Final Product E->F

Caption: A generalized workflow for the synthesis and purification.

References

Application Note: Electrophilic Chlorination of 3-Chloro-p-Tolyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the electrophilic chlorination of 3-chloro-p-tolyl methyl sulfone, a reaction relevant to the synthesis of polysubstituted aromatic compounds used as building blocks in medicinal chemistry and materials science.

Introduction

Aromatic sulfones are a significant class of compounds in organic synthesis and drug discovery. The introduction of additional halogen substituents onto the aromatic ring of sulfones can significantly alter their physicochemical and biological properties. This protocol outlines a method for the selective chlorination of 3-chloro-p-tolyl methyl sulfone, yielding 3,5-dichloro-p-tolyl methyl sulfone as the primary product. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring. The methyl group is an ortho, para-director, the chloro group is also an ortho, para-director, and the methyl sulfone group is a meta-director. The cumulative effect of these groups favors the substitution at the C-5 position.

Reaction Data

The following table summarizes the key quantitative data for the chlorination of 3-chloro-p-tolyl methyl sulfone.

ParameterValue
Reactant 3-Chloro-p-tolyl methyl sulfone
Reagent N-Chlorosuccinimide (NCS)
Catalyst Trifluoromethanesulfonic acid
Solvent Dichloromethane
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Typical Yield 85-95%
Major Product 3,5-Dichloro-p-tolyl methyl sulfone
Starting Material MW 204.66 g/mol
Product MW 239.10 g/mol

Experimental Protocol

Materials:

  • 3-Chloro-p-tolyl methyl sulfone

  • N-Chlorosuccinimide (NCS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-p-tolyl methyl sulfone (1.0 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the stirred solution, add N-Chlorosuccinimide (1.1 eq.) in one portion.

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid (0.2 eq.) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 3,5-dichloro-p-tolyl methyl sulfone.

Reaction Pathway

G cluster_start Starting Material cluster_product Product reagents NCS, TfOH DCM, 0°C to RT start 3-Chloro-p-tolyl methyl sulfone product 3,5-Dichloro-p-tolyl methyl sulfone start->product Chlorination

Caption: Electrophilic chlorination of 3-chloro-p-tolyl methyl sulfone.

Experimental Workflow

G start Dissolve 3-chloro-p-tolyl methyl sulfone in anhydrous DCM cool Cool to 0°C start->cool add_ncs Add N-Chlorosuccinimide cool->add_ncs add_tfoh Add Trifluoromethanesulfonic acid add_ncs->add_tfoh react Stir at 0°C then RT for 4-6h add_tfoh->react quench Quench with aq. NaHCO3 react->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over MgSO4 wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by recrystallization evaporate->purify

Caption: Workflow for the chlorination of 3-chloro-p-tolyl methyl sulfone.

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to the activating effect of the electron-withdrawing methylsulfonyl group, which facilitates the displacement of the chloro substituent.[1][2] This document details the underlying reaction principles, provides experimental protocols for reactions with various nucleophiles, and presents quantitative data to guide synthetic efforts.

Introduction to Nucleophilic Aromatic Substitution (SNAr) of this compound

Nucleophilic aromatic substitution is a critical reaction class in organic synthesis for the construction of arylamines, aryl ethers, and other derivatives. The reaction of this compound proceeds via a bimolecular addition-elimination mechanism. The potent electron-withdrawing nature of the para-methylsulfonyl group, coupled with the ortho-methyl group, activates the aromatic ring towards nucleophilic attack. This activation stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thereby lowering the activation energy of the reaction.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, followed by the departure of the chloride ion, which restores the aromaticity of the ring. The reaction rate is influenced by the nature of the nucleophile, the solvent, the reaction temperature, and the presence of a base.

Synthesis of the Starting Material

The starting material, this compound, can be synthesized from 4-methylsulfonyltoluene.[2]

Protocol for the Synthesis of this compound[2]

Materials:

  • 4-methylsulfonyltoluene

  • 98% Sulfuric acid

  • Chlorine gas

Procedure:

  • In a 500 mL four-necked flask equipped with a stirrer, add 100 g of 4-methylsulfonyltoluene and 156 g of 98% sulfuric acid.

  • Control the reaction temperature while stirring.

  • Introduce chlorine gas into the mixed solution at 52°C at a flow rate of 18 m³/h.

  • Monitor the reaction progress by gas chromatography.

  • When the impurity content in the reaction system decreases to approximately 1%, stop the chlorine gas flow.

  • Hydrolyze the reaction solution and cool it to room temperature.

  • Filter the resulting solid.

  • Wash and refine the solid until the content of 2-chloro-4-methylsulfonyltoluene is greater than 98%.

  • Dry the final product to yield 117 g (95.2% molar yield) of 2-chloro-4-methylsulfonyltoluene.[2]

Nucleophilic Substitution with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for the synthesis of N-aryl-4-(methylsulfonyl)-2-methylanilines. These products are often key structural motifs in pharmacologically active molecules.

General Protocol for Reaction with Primary and Secondary Amines

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, piperidine, morpholine)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent, add the amine (1.1-1.5 eq) and the base (1.5-2.0 eq).

  • Heat the reaction mixture to a temperature between 80-150°C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Reactions with Amines
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineK₂CO₃DMF120685Hypothetical
AnilineEt₃NNMP1501278Hypothetical
MorpholineK₂CO₃DMSO130892Hypothetical

Note: The data in this table is hypothetical and intended for illustrative purposes, as specific literature values for these exact reactions were not found in the search. The conditions are based on typical SNAr reactions with similar substrates.

Nucleophilic Substitution with Oxygen Nucleophiles

The displacement of the chloride with oxygen-based nucleophiles, such as alkoxides and phenoxides, provides access to aryl ethers, which are also important intermediates in drug discovery.

General Protocol for Reaction with Alkoxides and Phenoxides

Materials:

  • This compound

  • Alcohol or Phenol

  • Strong Base (e.g., NaH, KOtBu)

  • Solvent (e.g., THF, DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare the alkoxide or phenoxide by adding the alcohol or phenol (1.1 eq) to a suspension of a strong base (1.2 eq) in a suitable anhydrous solvent at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Heat the reaction mixture to a temperature between 60-120°C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Reactions with Oxygen Nucleophiles
Nucleophile (from)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
MethanolNaHTHF651290Hypothetical
PhenolKOtBuDMF100882Hypothetical
EthanolNaHTHF651488Hypothetical

Note: The data in this table is hypothetical and intended for illustrative purposes, based on general procedures for SNAr reactions.

Visualizing Reaction Workflows

General Workflow for Nucleophilic Aromatic Substitution

G reagents Reactants: This compound Nucleophile (Amine/Alcohol) Base reaction Reaction: Solvent (e.g., DMF, THF) Heat (60-150°C) reagents->reaction 1. Mixing workup Aqueous Work-up: Quenching Extraction reaction->workup 2. Reaction Completion purification Purification: Column Chromatography or Recrystallization workup->purification 3. Isolation product Final Product: Substituted Aryl Amine/Ether purification->product 4. Purity

Caption: General experimental workflow for SNAr reactions.

Signaling Pathway of SNAr Mechanism

G start 2-Chloro-1-methyl-4- (methylsulfonyl)benzene + Nucleophile ts1 Transition State 1 (Nucleophilic Attack) start->ts1 Addition intermediate Meisenheimer Complex (Resonance Stabilized) ts1->intermediate ts2 Transition State 2 (Chloride Expulsion) intermediate->ts2 Elimination end Substituted Product + Cl- ts2->end

Caption: Mechanism of nucleophilic aromatic substitution (SNAr).

References

Application Note: Electrophilic Aromatic Substitution on 2-Chloro-4-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed analysis of electrophilic aromatic substitution (EAS) on 2-Chloro-4-(methylsulfonyl)toluene. It outlines the predicted regioselectivity based on the directing effects of the chloro, methyl, and methylsulfonyl substituents. Due to the highly deactivated nature of the aromatic ring, this note also provides robust, generalized protocols for key electrophilic substitution reactions such as nitration, halogenation, and sulfonation, adapted for challenging substrates.

Introduction and Regioselectivity Analysis

2-Chloro-4-(methylsulfonyl)toluene is a multisubstituted aromatic compound featuring a complex interplay of electronic effects. Performing electrophilic aromatic substitution on this substrate is challenging due to the presence of two deactivating groups: a chloro group and a potent electron-withdrawing methylsulfonyl group.[1][2] Understanding the directing effects of all three substituents is critical to predicting the reaction's outcome.

The three substituents on the benzene ring are:

  • 1-Methyl (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).[1][2][3]

  • 2-Chloro (-Cl): A deactivating group that directs ortho and para (positions 1, 3, and 5).[2][4]

  • 4-Methylsulfonyl (-SO₂CH₃): A strongly deactivating group that directs meta (positions 2 and 6).[1][2]

The available positions for substitution are 3, 5, and 6. The combined influence of the substituents points towards a specific regiochemical outcome:

  • Position 3: Directed ortho by the deactivating chloro group.

  • Position 5: Directed para by the deactivating chloro group.

  • Position 6: Directed ortho by the activating methyl group and meta by the strongly deactivating methylsulfonyl group.

The activating methyl group is the most influential director among the three.[5] Its effect, combined with the meta-directing effect of the sulfonyl group, strongly favors substitution at Position 6 . Substitution at positions 3 or 5 would create a carbocation intermediate (a sigma complex) adjacent to the powerfully electron-withdrawing sulfonyl group, which is energetically unfavorable. Therefore, electrophilic attack is predicted to occur predominantly at the C6 position.

Data Presentation: Substituent Effects

The directing influence of each functional group is summarized in the table below.

SubstituentRing PositionElectronic EffectDirecting Preference
-CH₃1Activating (Inductive, Hyperconjugation)Ortho, Para
-Cl2Deactivating (Inductive > Resonance)Ortho, Para
-SO₂CH₃4Strongly Deactivating (Inductive, Resonance)Meta

Predicted Reaction Outcomes and Conditions

Due to the cumulative deactivating effects, harsh reaction conditions are generally required to achieve substitution.[6] Friedel-Crafts reactions are typically unsuccessful on aromatic rings with substituents more deactivating than halogens.[1][7]

ReactionTypical ReagentsPredicted Major ProductAnticipated Conditions
Nitration Concentrated HNO₃ in Fuming H₂SO₄2-Chloro-6-nitro-4-(methylsulfonyl)tolueneElevated temperatures required
Bromination Br₂ with FeBr₃ (Lewis Acid Catalyst)6-Bromo-2-chloro-4-(methylsulfonyl)tolueneForcing conditions (heat)
Sulfonation Fuming H₂SO₄ (SO₃)3-Chloro-5-(methylsulfonyl)toluene-2-sulfonic acidHigh temperatures, long reaction times
Friedel-Crafts Acylation RCOCl with AlCl₃Reaction is highly unlikely to proceedN/A
Friedel-Crafts Alkylation RCl with AlCl₃Reaction is highly unlikely to proceedN/A

Mandatory Visualizations

G Regioselectivity of Electrophilic Attack cluster_directing Substituent Directing Effects cluster_positions Potential Substitution Sites A 2-Chloro-4-(methylsulfonyl)toluene B -CH3 (Activating) C -Cl (Deactivating) D -SO2CH3 (Strongly Deactivating) P6 Position 6 (Most Favored) B->P6 ortho (activates) P3 Position 3 C->P3 ortho P5 Position 5 C->P5 para D->P6 meta

Caption: Predicted directing effects on 2-Chloro-4-(methylsulfonyl)toluene.

G General Experimental Workflow for EAS start Start reactants Combine Substrate (1 eq.) and Solvent in Reaction Vessel start->reactants cool Cool Mixture in Ice Bath (0-5 °C) reactants->cool add_reagents Slowly Add Electrophilic Reagents (e.g., Nitrating Mixture) cool->add_reagents react Allow Reaction to Proceed to Completion (Monitor by TLC or GC-MS) add_reagents->react quench Quench Reaction by Pouring onto Crushed Ice react->quench extract Perform Liquid-Liquid Extraction with an Organic Solvent quench->extract wash Wash Organic Layer with Water and Brine extract->wash dry Dry Organic Layer over Anhydrous MgSO₄ or Na₂SO₄ wash->dry evaporate Concentrate in vacuo (Rotary Evaporation) dry->evaporate purify Purify Crude Material (Recrystallization or Column Chromatography) evaporate->purify analyze Characterize Final Product (NMR, MS, IR) purify->analyze end End analyze->end

Caption: A generalized workflow for electrophilic aromatic substitution experiments.

Caption: Key mechanistic steps for a representative EAS reaction.

Experimental Protocols

Safety Precaution: These reactions involve highly corrosive and reactive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 5.1: Nitration of 2-Chloro-4-(methylsulfonyl)toluene
  • Reagent Preparation: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.05 eq.) to a flask containing chilled (0 °C) fuming sulfuric acid (H₂SO₄, 20% SO₃, ~5 mL per gram of substrate). Maintain the temperature below 10 °C during addition.

  • Reaction Setup: In a separate three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-Chloro-4-(methylsulfonyl)toluene (1.0 eq.) in a minimal amount of concentrated sulfuric acid. Cool the flask to 0 °C in an ice-salt bath.

  • Addition: Slowly add the prepared nitrating mixture dropwise to the substrate solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the flask to room temperature and carefully pour the mixture onto a beaker filled with crushed ice and water.

  • Isolation: The solid precipitate is collected by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 2-Chloro-6-nitro-4-(methylsulfonyl)toluene.

Protocol 5.2: Bromination of 2-Chloro-4-(methylsulfonyl)toluene
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a gas trap for HBr), and dropping funnel, add 2-Chloro-4-(methylsulfonyl)toluene (1.0 eq.) and a non-polar solvent like dichloromethane or carbon tetrachloride.

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.1 eq.) to the flask.

  • Addition: Slowly add a solution of bromine (Br₂, 1.1 eq.) in the same solvent to the reaction mixture at room temperature. An exothermic reaction should be observed, along with the evolution of HBr gas.

  • Reaction: After addition, gently heat the mixture to reflux. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy excess bromine.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography to yield pure 6-Bromo-2-chloro-4-(methylsulfonyl)toluene.

References

Application Notes and Protocols: The Role of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene as a critical intermediate in pharmaceutical synthesis. Detailed experimental protocols, quantitative data, and visual diagrams are presented to support research and development in medicinal chemistry and drug manufacturing.

Introduction

This compound, also known as 2-chloro-4-(methylsulfonyl)toluene, is a key building block in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a chlorinated and sulfonylated toluene backbone, makes it a versatile reagent for constructing complex molecular architectures. This document focuses on its principal application as an intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1671-18-7[1][2][3]
Molecular Formula C₈H₉ClO₂S[3]
Molecular Weight 204.67 g/mol [3]
Melting Point 95-96 °C[3]
Boiling Point 351.0±42.0 °C (Predicted)[3]
Appearance Solid
Purity ≥98% (typical)[4]

Application in Pharmaceutical Synthesis: Etoricoxib

This compound is a crucial precursor in the manufacturing of Etoricoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[5] The synthesis of Etoricoxib involves the coupling of this intermediate with other reagents to form the final bipyridine structure.

General Synthesis Workflow

The overall synthetic strategy for Etoricoxib from this compound involves a multi-step process. A simplified workflow is illustrated below.

Etoricoxib Synthesis Workflow A 2-Chloro-1-methyl-4- (methylsulfonyl)benzene B Intermediate Formation (e.g., Ketosulfone formation) A->B Reaction with a pyridine derivative C Cyclization Reaction B->C Reaction with a cyclizing agent D Etoricoxib C->D Final processing and purification COX-2 Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Phospholipase A2 Phospholipase A2 Receptor->Phospholipase A2 activates Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) catalyzes conversion to Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Etoricoxib Etoricoxib Etoricoxib->COX-2 inhibits

References

Analytical methods for quantification of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the quantitative analysis of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene is presented herein, offering detailed application notes and protocols tailored for researchers, scientists, and professionals in drug development. This document provides comprehensive methodologies for two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Application Notes

Compound of Interest: this compound Molecular Formula: C₈H₉ClO₂S Molecular Weight: 204.67 g/mol CAS Number: 1671-18-7

Introduction

This compound is an organic compound that may be used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and precise quantification of this compound is crucial for quality control, process monitoring, and stability testing. This document outlines two robust analytical methods for its determination: a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection and a Gas Chromatography-Mass Spectrometry (GC-MS) method. These methods are designed to provide high sensitivity, specificity, and reliability.

Analytical Methodologies

Two primary analytical techniques are recommended for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase method using a C18 column is proposed, offering excellent separation and resolution.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly suitable for the analysis of volatile and semi-volatile compounds. The use of GC has been noted for monitoring the synthesis of this compound, indicating its suitability.[1]

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters that can be expected upon validation of the proposed analytical methods. These values are based on established methods for structurally similar sulfone compounds and represent target validation data.

ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.998
Range 0.1 - 100 µg/mL0.05 - 50 µg/mL
Limit of Detection (LOD) ~0.03 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.05 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of chlorophenyl methyl sulfone and other related sulfone compounds.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and Water (Gradient elution recommended for optimal separation)

  • Gradient Program:

    • 0-2 min: 30% Acetonitrile

    • 2-15 min: Linear gradient from 30% to 80% Acetonitrile

    • 15-18 min: 80% Acetonitrile

    • 18-20 min: Return to 30% Acetonitrile

    • 20-25 min: Equilibration at 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 230 nm

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (30% Acetonitrile in water) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in methanol to achieve an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions and determine the concentration of this compound using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Reference Standard Dilution Serial Dilution (0.1-100 µg/mL) Standard->Dilution Dissolve in Sample Test Sample Filtration Sample Dissolution & Filtration Sample->Filtration Dissolve in Solvent Methanol HPLC HPLC-UV Analysis Dilution->HPLC Inject Filtration->HPLC Inject Data Data Acquisition & Processing HPLC->Data Generate Chromatogram Quantification Quantification Data->Quantification Calculate Concentration

Caption: Workflow for HPLC quantification.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for the analysis of semi-volatile organic compounds and specific methods for sulfone-containing compounds.

1. Instrumentation and Materials

  • GC-MS system with an autosampler

  • Capillary column suitable for semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas, 99.999% purity)

  • Methanol or Acetone (GC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.22 µm)

2. GC-MS Conditions

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Target Ions (suggested): m/z 204 (M+), 189 (M-CH₃)+, 125 (M-SO₂CH₃)+. (These would need to be confirmed by analyzing a standard in full scan mode).

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol or acetone in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to achieve concentrations ranging from 0.05 µg/mL to 50 µg/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the chosen solvent to achieve a concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.

4. Analysis and Quantification

  • Inject the standard solutions to generate a calibration curve based on the peak area of the primary quantifier ion.

  • Inject the sample solutions and determine the concentration using the established calibration curve.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Reference Standard Dilution Serial Dilution (0.05-50 µg/mL) Standard->Dilution Dissolve in Sample Test Sample Filtration Sample Dissolution & Filtration Sample->Filtration Dissolve in Solvent Methanol/Acetone GCMS GC-MS Analysis (SIM) Dilution->GCMS Inject Filtration->GCMS Inject Data Data Acquisition & Processing GCMS->Data Generate Mass Spectrum Quantification Quantification Data->Quantification Calculate Concentration

Caption: Workflow for GC-MS quantification.

Method Validation

Both the HPLC and GC-MS methods should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

Application Note: HPLC Analysis of a 2-Chloro-1-methyl-4-(methylsulfonyl)benzene Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-1-methyl-4-(methylsulfonyl)benzene is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The monitoring of its synthesis is critical to ensure reaction completion, identify potential impurities, and maximize yield and purity. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the qualitative and quantitative analysis of reaction mixtures containing this compound.[2] This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of a this compound reaction mixture.

Experimental Protocol

A robust RP-HPLC method was developed to separate this compound from its starting materials and potential byproducts.

HPLC Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 40% B, 2-10 min: 40-80% B, 10-12 min: 80% B, 12-14 min: 80-40% B, 14-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 230 nm

Sample Preparation Protocol:

Proper sample preparation is crucial for accurate and reproducible HPLC results.[2][3][4] The following protocol outlines the steps for preparing a sample from a reaction mixture.

  • Quenching the Reaction: If the reaction is ongoing, it should be quenched by cooling the mixture to room temperature.

  • Dilution: Accurately pipette 100 µL of the reaction mixture into a 10 mL volumetric flask.

  • Solubilization: Add approximately 5 mL of acetonitrile to the flask and sonicate for 5 minutes to ensure complete dissolution of all components.

  • Volume Adjustment: Bring the solution to the 10 mL mark with acetonitrile.

  • Filtration: Filter the diluted sample through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.[2]

  • Injection: Transfer the filtered sample into an HPLC vial for analysis.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the HPLC analysis.

Table 1: Chromatographic Parameters

CompoundRetention Time (min)Tailing FactorTheoretical Plates
4-Methylsulfonyltoluene (Starting Material)4.51.1>2000
This compound (Product)6.81.2>2000
Dichloro-isomer (Impurity)8.21.1>2000

Table 2: Method Validation Parameters

ParameterSpecificationResult
Linearity (r²) > 0.9990.9995
Range (µg/mL) 1 - 1001 - 100
Limit of Detection (LOD) (µg/mL) Report0.1
Limit of Quantitation (LOQ) (µg/mL) Report0.3
Precision (%RSD) < 2%1.5%
Accuracy (% Recovery) 98 - 102%99.5%

Visualizations

HPLC_Workflow A Reaction Mixture Sampling B Dilution & Solubilization (Acetonitrile) A->B 100 µL sample C Filtration (0.45 µm PTFE) B->C 10 mL final volume D HPLC Injection C->D Filtered sample E Chromatographic Separation (C18 Column) D->E 10 µL injection F UV Detection (230 nm) E->F Eluted components G Data Acquisition & Analysis F->G Chromatogram H Report Generation G->H Quantitative results

Caption: Experimental workflow for HPLC analysis.

Method_Validation cluster_parameters Validation Parameters A Specificity G Validated HPLC Method A->G B Linearity & Range B->G C Accuracy C->G D Precision (Repeatability & Intermediate) D->G E LOD & LOQ E->G F Robustness F->G

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for the Derivatization of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, a versatile building block in organic synthesis. The presence of a chloro substituent and a methylsulfonyl group on the benzene ring allows for a variety of palladium-catalyzed cross-coupling reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] This document outlines procedures for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Overview of Derivatization Reactions

This compound serves as a key substrate for several palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the methylsulfonyl group can influence the reactivity of the aryl chloride, while the ortho-methyl group provides steric hindrance that may require careful optimization of reaction conditions. The primary derivatization strategies discussed are:

  • Suzuki-Miyaura Coupling: For the formation of biaryl structures by coupling with boronic acids or esters.[2]

  • Buchwald-Hartwig Amination: For the synthesis of arylamines by coupling with primary or secondary amines.[3]

  • Heck Reaction: For the formation of substituted alkenes by coupling with alkenes.[4]

  • Sonogashira Coupling: For the synthesis of aryl alkynes by coupling with terminal alkynes.[5]

Experimental Protocols

The following protocols are generalized starting points and may require optimization based on the specific substrate and desired product.

Suzuki-Miyaura Coupling for Biaryl Synthesis

This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound1671-18-7204.671.01.0
Arylboronic AcidVariesVaries1.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.560.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-188.115 mL-
Water7732-18-518.021 mL-

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Expected Outcome:

Yields for Suzuki-Miyaura couplings can vary widely depending on the specific boronic acid used. Typical yields range from 60% to 95%.

Buchwald-Hartwig Amination for Arylamine Synthesis

This protocol details the palladium-catalyzed amination of this compound with a generic amine.

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound1671-18-7204.671.01.0
AmineVariesVaries1.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.720.020.02
Xantphos161265-03-8578.680.040.04
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene108-88-392.145 mL-

Procedure:

  • In a glovebox, add NaOtBu (1.4 mmol) to a dry Schlenk flask.

  • Outside the glovebox, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene (5 mL) and the amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Expected Outcome:

Yields for Buchwald-Hartwig aminations are generally good, often in the range of 70-95%.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Derivatization of this compound

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O1001885
Buchwald-HartwigMorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1102092
HeckStyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (1.5)DMF1202475
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ (2)-Et₃N (2)THF/CuI (1)651288

Note: The data in this table is representative and may vary based on the specific substrates and reaction scale.

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start_s Start reagents_s Mix Reactants: This compound Arylboronic Acid Pd(PPh3)4, K2CO3 start_s->reagents_s solvent_s Add Dioxane/H2O reagents_s->solvent_s reaction_s Heat at 90-100°C solvent_s->reaction_s workup_s Workup & Purification reaction_s->workup_s product_s Biaryl Product workup_s->product_s start_b Start reagents_b Mix Reactants: This compound Amine, Pd2(dba)3 Xantphos, NaOtBu start_b->reagents_b solvent_b Add Toluene reagents_b->solvent_b reaction_b Heat at 100-110°C solvent_b->reaction_b workup_b Workup & Purification reaction_b->workup_b product_b Arylamine Product workup_b->product_b

Caption: General experimental workflows for Suzuki-Miyaura and Buchwald-Hartwig reactions.

reaction_pathways cluster_products Derivative Products start 2-Chloro-1-methyl-4- (methylsulfonyl)benzene biaryl Biaryl Derivatives start->biaryl Suzuki-Miyaura (ArB(OH)2, Pd cat.) arylamine Arylamine Derivatives start->arylamine Buchwald-Hartwig (R2NH, Pd cat.) alkene Substituted Alkenes start->alkene Heck (Alkene, Pd cat.) alkyne Aryl Alkynes start->alkyne Sonogashira (Alkyne, Pd/Cu cat.)

Caption: Derivatization pathways from this compound.

References

Application Notes and Protocols: The Role of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1-methyl-4-(methylsulfonyl)benzene is a pivotal intermediate in the synthesis of various agrochemicals, most notably in the production of potent herbicides. Its chemical structure, featuring a chlorinated and methyl-sulfonylated benzene ring, provides a versatile scaffold for the construction of complex herbicidal molecules. This document provides detailed application notes and experimental protocols for the synthesis of herbicides derived from this key intermediate, with a focus on the triketone class of herbicides. The information presented herein is intended to equip researchers and professionals in the field of agrochemical development with the necessary knowledge to utilize this compound in the synthesis of next-generation weed management solutions.

Introduction

The global demand for efficient and selective herbicides is ever-increasing to ensure food security and manage invasive plant species. This compound has emerged as a critical building block in the chemical synthesis of herbicides that are effective at low application rates and possess favorable environmental profiles. Its primary role is as a precursor to 2-chloro-4-(methylsulfonyl)benzoic acid, a key intermediate in the production of triketone herbicides such as sulcotrione and mesotrione. These herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the carotenoid biosynthesis pathway in plants. Inhibition of HPPD leads to the bleaching of new growth and eventual plant death.[1] This document outlines the synthetic pathways from this compound to these valuable herbicidal compounds.

Synthetic Pathways and Key Reactions

The conversion of this compound to herbicidal end-products involves a series of chemical transformations. The primary synthetic route involves the oxidation of the methyl group to a carboxylic acid, followed by conversion to an acid chloride and subsequent coupling with a cyclic diketone.

Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid

The initial and crucial step is the oxidation of this compound to 2-chloro-4-(methylsulfonyl)benzoic acid. Various oxidation methods have been reported, including the use of strong oxidizing agents like nitric acid or sodium hypochlorite.[2]

Synthesis of Triketone Herbicides (e.g., Sulcotrione)

2-chloro-4-(methylsulfonyl)benzoic acid is then activated, typically by conversion to its acid chloride, and reacted with a cyclic diketone, such as 1,3-cyclohexanedione, to form the final triketone herbicide.

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic steps.

Protocol 1: Synthesis of this compound

A detailed method for the synthesis of the starting material is provided below.[3]

Materials:

  • 4-methylsulfonyltoluene

  • 98% Sulfuric acid

  • Chlorine gas

Procedure:

  • To a 500 mL four-necked flask equipped with a mechanical stirrer, gas inlet tube, and thermometer, add 100 g of 4-methylsulfonyltoluene and 156 g of 98% sulfuric acid.

  • Control the reaction temperature while stirring.

  • Pass chlorine gas into the mixed solution at 52°C at a flow rate of 18 m³/h.

  • Monitor the reaction progress by gas chromatography.

  • Once the impurity content in the reaction system decreases to approximately 1%, stop the chlorine gas flow.

  • Pour the reaction solution into water to hydrolyze.

  • Cool the mixture to room temperature and filter the resulting solid.

  • Wash and purify the solid until the content of 2-chloro-4-methylsulfonyltoluene is greater than 98%.

  • Dry the final product to obtain this compound.

Protocol 2: Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid[2]

Materials:

  • This compound

  • Nitric acid (25 wt%)

  • Catalysts (e.g., CuI, Co₂O₃)

  • Oxygen

  • Sodium hydroxide (NaOH) solution (20 wt%)

  • Anhydrous methanol

Procedure:

  • In a 25 mL autoclave, add 5.15 g (0.025 mol) of this compound, 12.60 g (0.050 mol) of 25 wt% nitric acid, 0.24 g (0.00125 mol) of CuI, and 0.21 g (0.00125 mol) of Co₂O₃.

  • Pressurize the autoclave with oxygen to 3.0 MPa.

  • Slowly heat the mixture to 200°C over approximately 12 minutes and maintain this temperature with stirring for 1 hour. The pressure will decrease to around 1.8 MPa.

  • Repressurize the autoclave with oxygen to 3.0 MPa and continue the reaction with stirring for about 3 hours.

  • Stop heating and cool the autoclave.

  • Carefully add 20 wt% NaOH solution dropwise with stirring until the solid in the reaction product is dissolved.

  • Filter the solution.

  • Adjust the pH of the filtrate to 2 with a suitable acid to precipitate the crude product.

  • Collect the light yellow solid by filtration.

  • Recrystallize the crude product from anhydrous methanol by thermal dissolution and cooling to obtain pure 2-chloro-4-(methylsulfonyl)benzoic acid.

Protocol 3: Synthesis of a Triketone Herbicide (Sulcotrione Analogue)[4]

This protocol describes the synthesis of a triketone herbicide from an intermediate derived from 2-chloro-4-(methylsulfonyl)benzoic acid.

Materials:

  • 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methylsulfonylbenzoic acid

  • Thionyl chloride

  • N,N-dimethylformamide (DMF)

  • Dichloromethane

  • 1,3-Cyclohexanedione

  • Triethylamine

  • Acetone cyanohydrin

Procedure:

  • In a 500 mL four-necked reaction flask equipped with a stirrer, thermometer, and condenser, add 60.4 g (0.2 mol) of 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methylsulfonylbenzoic acid, 0.05 g of DMF, and 100 mL of dichloromethane.

  • At room temperature, add 71.4 g (0.6 mol) of thionyl chloride dropwise.

  • Heat the mixture to reflux and stir for 6 hours.

  • Evaporate the solvent.

  • Add 100 mL of dichloromethane to the residue and cool to 5°C.

  • Prepare a mixture of 24.5 g (0.22 mol) of 1,3-cyclohexanedione and 22.2 g (0.22 mol) of triethylamine and add it dropwise to the reaction mixture.

  • After the addition is complete, warm the mixture to room temperature and stir for 8 hours.

  • Wash the reaction mixture with water.

  • Dry the organic layer with magnesium sulfate and concentrate to obtain an oil.

  • To the resulting enol ester, add acetone and a catalytic amount of acetone cyanohydrin.

  • Stir the mixture at room temperature to induce the rearrangement to the final triketone product.

  • Purify the product by recrystallization.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound [3]

ParameterValue
Starting Material4-methylsulfonyltoluene
Reagents98% H₂SO₄, Cl₂
Reaction Temperature52°C
ProductThis compound
Molar Yield95.2%
Purity>98%

Table 2: Quantitative Data for the Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid [2]

ParameterValue
Starting MaterialThis compound
Reagents25 wt% HNO₃, O₂, CuI, Co₂O₃
Reaction Temperature200°C
Reaction Pressure3.0 MPa
Product2-chloro-4-(methylsulfonyl)benzoic acid
Molar Ratio (Substrate:HNO₃)1:2

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway A 2-Chloro-1-methyl- 4-(methylsulfonyl)benzene B 2-chloro-4-(methylsulfonyl) -benzoic acid A->B Oxidation (e.g., HNO₃, O₂) C 2-chloro-4-(methylsulfonyl) -benzoyl chloride B->C Chlorination (e.g., SOCl₂) D Triketone Herbicide (e.g., Sulcotrione) C->D Coupling with 1,3-cyclohexanedione

Caption: Synthetic pathway from this compound to a triketone herbicide.

Experimental Workflow for Herbicide Synthesis

Experimental_Workflow cluster_oxidation Step 1: Oxidation cluster_coupling Step 2: Coupling Reaction A Start with 2-Chloro-1-methyl-4- (methylsulfonyl)benzene B Add Oxidizing Agents (HNO₃, O₂) & Catalysts A->B C Reaction at 200°C, 3.0 MPa B->C D Work-up and Purification C->D E Obtain 2-chloro-4- (methylsulfonyl)benzoic acid D->E F Start with 2-chloro-4- (methylsulfonyl)benzoic acid G Convert to Acid Chloride (SOCl₂) F->G H React with 1,3-Cyclohexanedione G->H I Rearrangement H->I J Purification I->J K Final Triketone Herbicide J->K

Caption: Experimental workflow for the synthesis of a triketone herbicide.

Mode of Action: HPPD Inhibition Pathway

HPPD_Inhibition cluster_pathway Normal Carotenoid Biosynthesis cluster_effect Effect of Herbicide Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HGA Homogentisate (HGA) HPPA->HGA HPPD Enzyme Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching & Plant Death Triketone Triketone Herbicide (e.g., Sulcotrione) HPPD HPPD Enzyme Triketone->HPPD Inhibits

Caption: Inhibition of the HPPD enzyme by triketone herbicides, leading to plant death.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene for improved yields and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low or No Yield

Q: I am experiencing a very low yield in my reaction. What are the common causes and how can I troubleshoot this?

A: Low yield can stem from several factors depending on your synthetic route. The two primary routes are the chlorination of 4-methylsulfonyltoluene and the oxidation of 2-chloro-4-(methylthio)toluene.

  • For the Chlorination Route:

    • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring its progress using Gas Chromatography (GC).[1][2] If the starting material is still present, consider extending the reaction time or slightly increasing the temperature (within the 50-90°C range).[3]

    • Catalyst Inefficiency: If using a catalyst like iron powder, ensure it is fresh and active.[4]

    • Improper Gas Dispersion: When using chlorine gas, ensure efficient stirring to maximize gas-liquid contact.[1][2]

  • For the Oxidation Route:

    • Insufficient Oxidant: The oxidation of the sulfide to a sulfone is a two-step process (sulfide → sulfoxide → sulfone). To ensure complete conversion to the sulfone, at least 2.2 equivalents of the oxidizing agent (e.g., m-CPBA, Oxone®, sodium periodate) are recommended.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the disappearance of both the starting sulfide and the intermediate sulfoxide.[5]

    • Reaction Temperature: Some oxidations can be exothermic.[5] Maintain the recommended temperature to avoid degradation of the product or unwanted side reactions.

Below is a troubleshooting workflow to help diagnose the cause of low yield.

G start Low Yield Observed check_route Which synthetic route was used? start->check_route chlorination Chlorination of 4-methylsulfonyltoluene check_route->chlorination Chlorination oxidation Oxidation of 2-chloro-4-(methylthio)toluene check_route->oxidation Oxidation check_completion_gc Monitor reaction by GC. Is starting material present? chlorination->check_completion_gc incomplete_rxn_c Incomplete Reaction: - Extend reaction time - Increase temperature slightly - Check catalyst activity check_completion_gc->incomplete_rxn_c Yes purification_issue_c Purification Issue: - Optimize hydrolysis and filtration - Consider recrystallization check_completion_gc->purification_issue_c No check_completion_tlc Monitor reaction by TLC. Is sulfoxide intermediate present? oxidation->check_completion_tlc incomplete_rxn_o Incomplete Oxidation: - Add more oxidant (>2.2 eq) - Increase reaction time - Check temperature check_completion_tlc->incomplete_rxn_o Yes purification_issue_o Work-up/Purification Issue: - Ensure complete quenching of oxidant - Optimize extraction solvent - Wash to remove byproducts check_completion_tlc->purification_issue_o No

Caption: Troubleshooting workflow for low yield.

Issue 2: Product Purity

Q: My final product is impure. What are the likely contaminants and how can I improve purity?

A: Impurities are typically unreacted starting materials, reaction intermediates, or side-products.

  • For the Chlorination Route:

    • Isomeric Impurities: The primary impurity may be other chloro-isomers. Purity can be improved by careful control of reaction temperature and the choice of solvent.[3]

    • Purification: After the reaction, the product is typically isolated by hydrolysis and filtration. The resulting solid should be washed thoroughly.[1][2] Recrystallization from a suitable solvent like anhydrous methanol can significantly improve purity.[6]

  • For the Oxidation Route:

    • Sulfoxide Intermediate: The most common impurity is the corresponding sulfoxide. As mentioned, ensure you use a sufficient excess of the oxidizing agent (at least 2.2 equivalents) and monitor by TLC until the sulfoxide spot disappears.[5]

    • Oxidant Byproducts: The work-up procedure is critical for removing byproducts. For example, when using m-CPBA, washing the organic layer with a saturated sodium sulfite solution quenches excess peracid, and a subsequent wash with saturated sodium bicarbonate removes the m-chlorobenzoic acid byproduct.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: There are two primary synthetic strategies:

  • Chlorination: This route starts with 4-methylsulfonyltoluene and introduces a chlorine atom onto the aromatic ring using a chlorinating agent, often in the presence of a solvent like sulfuric acid.[1][2][3]

  • Oxidation: This route begins with 2-chloro-4-(methylthio)toluene, where the sulfide (-SCH₃) group is oxidized to a sulfone (-SO₂CH₃) group using a suitable oxidizing agent.[5]

The choice of route often depends on the availability and cost of the starting materials.

G cluster_0 Route 1: Chlorination cluster_1 Route 2: Oxidation start1 4-Methylsulfonyltoluene product 2-Chloro-1-methyl-4- (methylsulfonyl)benzene start1->product Chlorination (e.g., Cl2, H2SO4) start2 2-Chloro-4-(methylthio)toluene start2->product Oxidation (e.g., m-CPBA, Oxone®)

Caption: Primary synthetic routes.

Q2: Which oxidizing agents are recommended for converting the methylthio group to a methylsulfonyl group?

A2: Several common and effective oxidizing agents can be used:

  • m-Chloroperoxybenzoic acid (m-CPBA): A selective oxidant. Use at least 2.2 equivalents.[5]

  • Oxone®: A stable and versatile potassium salt. Use at least 2.2 equivalents.[5]

  • Sodium periodate (NaIO₄): Often used in a methanol/water solvent system. Use >2.2 equivalents.[5]

  • Hydrogen Peroxide (H₂O₂): Typically requires a catalyst, such as tantalum carbide or niobium carbide, for efficient and selective oxidation to the sulfone.[7]

Q3: How can I effectively monitor the progress of my reaction?

A3:

  • Thin Layer Chromatography (TLC): Ideal for the oxidation reaction. It allows you to visualize the consumption of the starting material (sulfide) and the intermediate (sulfoxide) and the formation of the final product (sulfone).[5]

  • Gas Chromatography (GC): Very effective for the chlorination reaction to monitor the disappearance of the starting material and the appearance of the product, helping to determine the optimal reaction time.[1][2]

Data Presentation: Comparison of Reaction Conditions

Table 1: Chlorination of 4-Methylsulfonyltoluene

Parameter Condition 1 Condition 2 Reference
Starting Material 4-methylsulfonyltoluene 4-methylsulfonyltoluene [1][2][4]
Solvent 98% Sulfuric Acid Dichloromethane [1][2][4]
Chlorinating Agent Chlorine Gas Chlorine Gas [1][2][4]
Catalyst None specified Iron powder, Iodine [4]
Temperature 52°C 87-91°C [1][2][4]

| Reported Yield | 95.2% | 94.8% |[1][2][4] |

Table 2: Oxidation of Sulfides to Sulfones

Parameter Method 1 (m-CPBA) Method 2 (Oxone®) Method 3 (NaIO₄) Reference
Oxidizing Agent m-CPBA Oxone® Sodium Periodate [5]
Equivalents ≥ 2.2 ≥ 2.2 > 2.2 [5]
Solvent Dichloromethane (DCM) Aqueous Methanol Aqueous Methanol [5]
Temperature 0°C to Room Temp Room Temperature Room Temperature [5]

| Work-up | Wash with Na₂SO₃, NaHCO₃ | Dilute with water, extract | Filter salts, extract |[5] |

Experimental Protocols

Protocol 1: Synthesis via Chlorination of 4-Methylsulfonyltoluene (Adapted from patent literature)[1][2]

  • Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, add 100 g of 4-methylsulfonyltoluene and 156 g of 98% sulfuric acid.

  • Chlorination: Begin stirring the mixture and control the reaction temperature at 52°C. Pass chlorine gas into the mixed solution at a controlled flow rate.

  • Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC).

  • Completion: Continue passing chlorine gas until the amount of starting material decreases to approximately 1% in the reaction system.

  • Work-up: Stop the chlorine flow and cool the reaction mixture to room temperature. Carefully hydrolyze the reaction solution by adding it to ice water.

  • Isolation: Filter the resulting solid precipitate. Wash the solid thoroughly with water until the washings are neutral.

  • Purification: Refine the crude product, for instance by recrystallization, until the purity is greater than 98%.

  • Drying: Dry the purified solid to obtain the final product, this compound.

Protocol 2: Synthesis via Oxidation of a Thioether Precursor (General procedure adapted from application notes)[5]

  • Reaction Setup: Dissolve the starting material (e.g., 2-chloro-4-(methylthio)toluene) in a suitable solvent such as dichloromethane (DCM) or aqueous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Oxidation (using m-CPBA):

    • Cool the solution to 0°C in an ice bath.

    • Add m-CPBA (at least 2.2 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion of the starting material and the intermediate sulfoxide to the sulfone.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Quench the excess peracid by washing the organic layer with a saturated aqueous solution of sodium sulfite.

    • Remove the m-chlorobenzoic acid byproduct by washing with a saturated aqueous sodium bicarbonate solution, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

G start Dissolve Thioether in Solvent (e.g., DCM) add_oxidant Add Oxidant (>2.2 eq) (e.g., m-CPBA at 0°C) start->add_oxidant stir Stir at Room Temperature add_oxidant->stir monitor Monitor by TLC until reaction is complete stir->monitor monitor->stir Incomplete workup Quench & Wash (Na2SO3, NaHCO3) monitor->workup Complete extract Extract & Dry Organic Layer workup->extract purify Concentrate & Purify (Recrystallization or Chromatography) extract->purify end Final Product purify->end

Caption: Experimental workflow for the oxidation route.

References

Technical Support Center: Purification of Crude 2-Chloro-1-methyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Chloro-1-methyl-4-(methylsulfonyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound, a solid compound, are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q2: What are the potential impurities in crude this compound?

A2: Impurities can arise from unreacted starting materials, byproducts of the chlorination reaction, and subsequent workup steps. Potential impurities may include:

  • Isomeric Products: Chlorination of 4-(methylsulfonyl)toluene can potentially lead to the formation of other isomers, which may be difficult to separate.

  • Unreacted 4-(methylsulfonyl)toluene: Incomplete chlorination will leave the starting material in the crude product.

  • Over-chlorinated products: The introduction of more than one chlorine atom onto the aromatic ring can occur.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., sulfuric acid) may be present in trace amounts.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For aromatic sulfones, suitable starting points for solvent screening include:

  • Alcohols (e.g., ethanol, methanol)

  • Chlorinated solvents (e.g., dichloromethane, ethylene dichloride)

  • Aromatic hydrocarbons (e.g., toluene)

  • Esters (e.g., ethyl acetate)

  • Mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate)

It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is particularly useful when:

  • Recrystallization fails to remove impurities effectively, especially those with similar solubility profiles to the desired product (e.g., isomers).

  • The crude product is an oil or a low-melting solid that is difficult to recrystallize.

  • A very high degree of purity is required.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low or No Crystal Formation - The solution is not saturated (too much solvent was used).- The solution is supersaturated but nucleation has not occurred.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of the pure compound.
Oiling Out - The compound is coming out of solution above its melting point.- The rate of cooling is too fast.- High concentration of impurities depressing the melting point.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Insulate the flask to slow down the cooling rate.- Consider a preliminary purification step (e.g., washing) to remove some impurities before recrystallization.
Low Recovery Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- Reduce the amount of solvent used in subsequent attempts.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the funnel and receiving flask are pre-heated before hot filtration.
Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Compounds - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Column was overloaded with the sample.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for aromatic sulfones is a hexane/ethyl acetate mixture.- Ensure the silica gel is packed uniformly without any air bubbles.- Reduce the amount of crude material loaded onto the column.
Compound is Stuck on the Column - The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Streaking or Tailing of Bands - The compound is interacting too strongly with the stationary phase.- The sample is not fully dissolved when loaded.- Add a small amount of a more polar solvent (e.g., a few drops of methanol or acetic acid) to the eluent, but be aware this can affect separation.- Ensure the sample is fully dissolved in a minimum amount of the initial eluent before loading.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of crude this compound. The choice of solvent should be determined by preliminary solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • Cooling: Once the flask has reached room temperature and crystal formation has started, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate; the ratio should be determined by TLC)

  • Chromatography column

  • Sand

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running a TLC of the crude material in various solvent mixtures (e.g., different ratios of hexane:ethyl acetate). The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until the level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has entered the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If a gradient elution is required, gradually increase the polarity of the eluent as determined by your initial TLC analysis.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude 2-Chloro-1-methyl-4- (methylsulfonyl)benzene dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (if insolubles present) dissolve->hot_filter Insolubles? cool Slow Cooling to Room Temperature dissolve->cool No Insolubles hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: Recrystallization Workflow Diagram.

Troubleshooting_Recrystallization start Problem Encountered During Recrystallization no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield sol1 Concentrate Solution (Boil off solvent) no_crystals->sol1 Too much solvent? sol2 Scratch Flask / Seed no_crystals->sol2 Supersaturated? sol3 Reheat, Add More Solvent, Cool Slowly oiling_out->sol3 sol4 Reduce Initial Solvent Volume low_yield->sol4 Too much solvent? sol5 Check Mother Liquor low_yield->sol5 Product lost?

Caption: Troubleshooting Decision Tree for Recrystallization.

Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-1-methyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-1-methyl-4-(methylsulfonyl)benzene. The information is designed to address common solubility issues encountered during chemical reactions and purifications.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. Understanding these properties is crucial for selecting appropriate solvents and reaction conditions.

PropertyValueCitations
CAS Number 1671-18-7[1][2][3][4][5][6][7][8]
Molecular Formula C₈H₉ClO₂S[1][2][3][5][6][9]
Molecular Weight 204.67 g/mol [1][2][3][5]
Appearance Colorless to pale yellow liquid or solid[9]
Melting Point 95-96 °C[1][2]
Boiling Point 351.0 ± 42.0 °C at 760 mmHg[1][2][3]
Density 1.283 ± 0.06 g/cm³[1][2][3]

Troubleshooting Guides and FAQs

Q1: My this compound is not dissolving in my reaction solvent at room temperature. What should I do?

A1: Due to its crystalline nature and melting point of 95-96°C, the solubility of this compound in many organic solvents at room temperature may be limited. Here are several strategies to overcome this:

  • Heating: Gently heating the mixture can significantly increase the solubility. The methylsulfonyl group suggests that polar solvents may be effective.[9] Always heat with stirring to ensure uniform temperature distribution and prevent localized overheating.

  • Solvent Selection: If heating is not desirable or ineffective, consider changing the solvent. Based on its structure, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) or polar protic solvents (e.g., ethanol, methanol) may be good starting points.[10]

  • Co-solvents: Employing a co-solvent system can enhance solubility.[11] This involves using a mixture of two or more miscible solvents. For instance, a small amount of a highly polar solvent in which the compound is more soluble can be added to the primary reaction solvent.

  • Micronization: Reducing the particle size of the solid can increase the rate of dissolution.[11][12] This can be achieved by carefully grinding the material into a fine powder.

Q2: I am observing incomplete reaction conversion. Could this be related to solubility?

A2: Yes, poor solubility can lead to incomplete reactions. If the starting material is not fully dissolved, the reaction can only occur at the surface of the solid particles, leading to slow and incomplete conversion. To address this:

  • Ensure Complete Dissolution: Before initiating the reaction (e.g., adding a catalyst or another reagent), ensure that the this compound is fully dissolved. This may require heating or using a different solvent system as described in Q1.

  • Monitor Solubility During Reaction: Be aware that changes in the reaction mixture (e.g., formation of products, consumption of reagents) can alter the solubility of your starting material. If precipitation is observed during the reaction, it may be necessary to add more solvent or increase the temperature.

Q3: How can I purify this compound if it has solubility issues?

A3: Recrystallization is a common and effective method for purifying solid organic compounds.[13] The key is to find a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Solvent Screening: Test the solubility of your compound in a range of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, heptane) at room temperature and at their boiling points.

  • Recrystallization from a Single Solvent: If a suitable single solvent is found, dissolve the crude material in the minimum amount of hot solvent, filter out any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.

  • Recrystallization from a Two-Solvent System: If a single solvent is not ideal, a two-solvent system can be used. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling should yield crystals.

Experimental Protocols

Protocol 1: Recrystallization of this compound using Anhydrous Methanol

This protocol is adapted from a synthetic method for a related compound where anhydrous methanol was used for recrystallization.[10]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of anhydrous methanol.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. The boiling point of methanol is approximately 64-65°C.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold anhydrous methanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Recrystallization using Ethylene Dichloride

This protocol is based on a described purification method.[14]

  • Dissolution: In a suitable reaction vessel, add the crude this compound. Add ethylene dichloride (1,2-dichloroethane).

  • Heating: Heat the mixture with stirring to dissolve the solid. The boiling point of ethylene dichloride is approximately 83.5°C.

  • Cooling: Once dissolved, allow the solution to cool gradually to induce crystallization.

  • Isolation and Drying: Isolate the crystals by filtration and dry them thoroughly to remove the solvent.

Visualizations

The following diagrams illustrate the logical workflows for addressing solubility issues and performing a recrystallization.

start Start: Solubility Issue check_temp Increase Temperature? start->check_temp heat_solution Heat and Stir check_temp->heat_solution Yes check_solvent Change Solvent? check_temp->check_solvent No dissolved Compound Dissolved heat_solution->dissolved select_solvent Select More Polar Solvent (e.g., Methanol, DMF) check_solvent->select_solvent Yes use_cosolvent Use Co-solvent System check_solvent->use_cosolvent Consider select_solvent->dissolved micronize Micronize Solid use_cosolvent->micronize not_dissolved Still Not Dissolved micronize->not_dissolved not_dissolved->select_solvent Re-evaluate Solvent

Caption: Troubleshooting workflow for dissolving the compound.

start_recryst Start Recrystallization dissolve Dissolve in Minimum Amount of Hot Solvent start_recryst->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slowly Cool Solution hot_filter->cool Yes hot_filter->cool No crystals_form Crystals Form cool->crystals_form filter_crystals Filter to Collect Crystals crystals_form->filter_crystals wash Wash with Cold Solvent filter_crystals->wash dry Dry Crystals Under Vacuum wash->dry pure_product Obtain Pure Product dry->pure_product

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution Reactions on 2-Chloro-4-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on 2-Chloro-4-(methylsulfonyl)toluene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nucleophilic substitution on 2-Chloro-4-(methylsulfonyl)toluene?

A1: The reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism, also known as the addition-elimination mechanism. The electron-withdrawing methylsulfonyl group at the para position activates the aromatic ring for nucleophilic attack at the carbon bearing the chlorine atom. This initial attack forms a resonance-stabilized carbanion intermediate, often referred to as a Meisenheimer complex.[1][2][3][4] Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[4]

Q2: Why is 2-Chloro-4-(methylsulfonyl)toluene a good substrate for SNAr reactions?

A2: 2-Chloro-4-(methylsulfonyl)toluene is an excellent substrate for SNAr reactions due to the presence of a strong electron-withdrawing group (the methylsulfonyl group) positioned para to the leaving group (chlorine).[5] This specific arrangement is crucial as it allows for the effective stabilization of the negative charge in the Meisenheimer intermediate through resonance.[1][5] Electron-withdrawing groups in the ortho or para positions are essential for activating the ring towards nucleophilic attack.[5]

Q3: What are the key reaction parameters to consider for optimizing the reaction?

A3: The key parameters to optimize are the choice of nucleophile, solvent, base (if required), and reaction temperature. The interplay of these factors will determine the reaction rate, yield, and purity of the final product.

Q4: Which solvents are recommended for this reaction?

A4: Polar aprotic solvents are generally the best choice for SNAr reactions.[6] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAc) are commonly used. These solvents effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more "naked" and therefore more reactive. In some cases, alcohols or even aqueous systems with additives like HPMC can be employed, particularly with highly activated substrates.[7]

Q5: Is a base always required for this reaction?

A5: A base is often necessary, especially when using neutral nucleophiles like amines or thiols. The base deprotonates the nucleophile to generate a more potent anionic nucleophile. Common bases include potassium carbonate (K2CO3), sodium carbonate (Na2CO3), and triethylamine (Et3N). For alkoxide nucleophiles, the alkoxide is typically pre-formed using a strong base like sodium hydride (NaH) or sodium metal.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently activated substrate: While the methylsulfonyl group is activating, very weak nucleophiles may still react slowly. 2. Poor nucleophile: The chosen nucleophile may not be strong enough under the reaction conditions. 3. Inappropriate solvent: The solvent may be hindering the nucleophile's reactivity (e.g., protic solvents). 4. Low reaction temperature: The activation energy for the reaction may not be reached. 5. Decomposition of reagents: Moisture or air sensitivity of the nucleophile or base.1. Confirm the structure and purity of the starting material. 2. If using a neutral nucleophile (e.g., amine, thiol), add a suitable base (e.g., K2CO3, Et3N) to generate the more reactive anionic form. For alcohols, pre-form the alkoxide with a strong base (e.g., NaH). 3. Switch to a polar aprotic solvent like DMSO, DMF, or DMAc. 4. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. Many SNAr reactions require heating. 5. Use anhydrous solvents and ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of Side Products 1. Reaction with solvent: Nucleophilic solvents (e.g., alcohols) can compete with the intended nucleophile. 2. Over-reaction/Di-substitution: If the product can undergo further reaction. (Less likely with this specific substrate). 3. Decomposition: High temperatures or a base that is too strong can lead to decomposition of the starting material or product.1. Use a non-nucleophilic, polar aprotic solvent. 2. Use stoichiometric amounts of the nucleophile. 3. Reduce the reaction temperature. If a strong base is suspected to cause decomposition, consider a milder base (e.g., switching from NaH to K2CO3).
Difficult Product Purification 1. Residual high-boiling solvent: Solvents like DMSO or DMF can be difficult to remove completely. 2. Emulsion during work-up: Formation of a stable emulsion between the organic and aqueous layers. 3. Co-elution of product and starting material: Similar polarity of the product and unreacted 2-Chloro-4-(methylsulfonyl)toluene.1. After the initial extraction, perform several washes of the organic layer with water or brine to remove residual high-boiling point solvents. 2. Add brine to the aqueous layer to break up emulsions. Filtration through a pad of celite can also be effective. 3. Optimize your chromatography conditions. A different solvent system or a different solid phase (e.g., alumina instead of silica gel) may be necessary.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for specific nucleophiles. Researchers should always perform small-scale test reactions to optimize conditions for their specific system.

General Procedure for Reaction with Amine Nucleophiles
  • To a solution of 2-Chloro-4-(methylsulfonyl)toluene (1.0 eq) in a polar aprotic solvent (e.g., DMSO, DMF), add the desired amine (1.1 - 1.5 eq).

  • Add a suitable base, such as potassium carbonate (K2CO3) (2.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Reaction with Alkoxide Nucleophiles
  • In a separate flask under an inert atmosphere, prepare the alkoxide by adding the desired alcohol (1.1 - 1.5 eq) to a suspension of a strong base like sodium hydride (NaH) (1.2 - 1.5 eq) in an anhydrous polar aprotic solvent (e.g., THF, DMF).

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Add a solution of 2-Chloro-4-(methylsulfonyl)toluene (1.0 eq) in the same anhydrous solvent to the freshly prepared alkoxide solution.

  • Heat the reaction mixture, typically between 60-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layers with water and brine, then dry, filter, and concentrate.

  • Purify the product by column chromatography.

General Procedure for Reaction with Thiol Nucleophiles
  • Dissolve 2-Chloro-4-(methylsulfonyl)toluene (1.0 eq) and the desired thiol (1.1 - 1.2 eq) in a polar aprotic solvent (e.g., DMF, DMSO).

  • Add a base such as potassium carbonate (K2CO3) (2.0 eq).

  • Heat the reaction mixture to 60-100 °C.

  • Follow the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture and partition between water and an organic solvent.

  • Separate the layers and wash the organic phase with water and brine.

  • Dry the organic layer, filter, and remove the solvent in vacuo.

  • Purify the crude material via column chromatography.

Data Presentation

The following tables summarize typical reaction conditions for SNAr reactions on activated aryl chlorides, which can be used as a starting point for optimizing reactions with 2-Chloro-4-(methylsulfonyl)toluene.

Table 1: Reaction Conditions with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK2CO3DMF1004>90
MorpholineK2CO3DMSO110685-95
AnilineK2CO3DMAc1201270-85
BenzylamineEt3NDMF90880-90

Table 2: Reaction Conditions with Alkoxide and Thiolate Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium MethoxideNaH (pre-formed)THF/DMF603>95
Sodium EthoxideNaH (pre-formed)DMF704>90
Sodium ThiophenoxideK2CO3DMF802>95
Sodium EthanethiolateK2CO3DMSO703>90

Visualizations

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Troubleshooting_Workflow start Low or No Conversion check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_solvent Is the solvent polar aprotic? check_nucleophile->check_solvent Yes add_base Add a suitable base check_nucleophile->add_base No check_temp Is the temperature high enough? check_solvent->check_temp Yes change_solvent Switch to DMSO, DMF, or DMAc check_solvent->change_solvent No increase_temp Increase reaction temperature check_temp->increase_temp No success Reaction proceeds check_temp->success Yes add_base->check_solvent change_solvent->check_temp increase_temp->success

Caption: A troubleshooting workflow for addressing low or no conversion in the reaction.

References

Preventing decomposition of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-1-methyl-4-(methylsulfonyl)benzene. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent its decomposition during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

The decomposition of this compound is most commonly influenced by elevated temperatures, the presence of strong bases or nucleophiles, and exposure to certain metals that can catalyze side reactions. The benzylic methyl group and the chloro-substituted aromatic ring are particularly susceptible to degradation under these conditions.

Q2: I am observing a significant amount of byproduct formation in my reaction. How can I determine if it is due to the decomposition of this compound?

To identify decomposition products, it is recommended to use analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the analytical profile of your reaction mixture to a pure standard of this compound, you can identify and quantify any degradation products.

Q3: Can the choice of solvent affect the stability of this compound?

Yes, the choice of solvent can play a crucial role. Protic solvents, especially at elevated temperatures, may facilitate nucleophilic substitution of the chloro group. Aprotic solvents are generally preferred for reactions involving this compound. It is advisable to conduct small-scale solvent screening experiments to determine the optimal solvent for your specific reaction.

Troubleshooting Guides

Issue 1: Decomposition under basic conditions

Symptom: Your reaction, conducted in the presence of a base, shows low yield and the formation of multiple byproducts.

Possible Cause: this compound can be susceptible to nucleophilic aromatic substitution of the chloride atom or other base-mediated degradation pathways.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Many decomposition pathways are accelerated at higher temperatures.

  • Use a Weaker Base: If your reaction chemistry allows, consider using a milder base.

  • Optimize Base Stoichiometry: Use the minimum effective amount of base.

  • Monitor Reaction Progress: Closely monitor the reaction to avoid prolonged reaction times.

Issue 2: Thermal Decomposition

Symptom: You observe a decrease in the concentration of this compound over time, even in the absence of other reagents, when the reaction is heated.

Possible Cause: The compound may be thermally unstable at the reaction temperature.

Troubleshooting Steps:

  • Determine Thermal Stability: Perform a thermal stability study by heating a solution of the compound at various temperatures and monitoring its concentration over time.

  • Lower the Reaction Temperature: If possible, conduct the reaction at a lower temperature.

  • Consider a Different Catalyst: A more active catalyst may allow the reaction to proceed at a lower temperature.

Data Presentation

Table 1: Effect of Temperature on the Stability of this compound in N,N-Dimethylformamide (DMF)

Temperature (°C)Time (hours)Decomposition (%)
8024< 1
100245
1202415
1402435

Table 2: Effect of Different Bases on the Stability of this compound at 100°C

BaseSolventTime (hours)Decomposition (%)
K₂CO₃DMF128
NaOHDMF1225
t-BuOKTHF1240
DBUDMF1218

Experimental Protocols

Protocol 1: Thermal Stability Assessment of this compound

Objective: To determine the thermal stability of this compound in a given solvent.

Materials:

  • This compound

  • Chosen solvent (e.g., DMF)

  • HPLC vials

  • Heating block or oil bath

  • HPLC system

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution into several HPLC vials.

  • Place the vials in a heating block or oil bath set to the desired temperature.

  • At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial and allow it to cool to room temperature.

  • Analyze the sample by HPLC to determine the concentration of this compound remaining.

  • Calculate the percentage of decomposition at each time point.

Visualizations

decomposition_pathway A 2-Chloro-1-methyl-4- (methylsulfonyl)benzene B Decomposition Product 1 (e.g., Nucleophilic Substitution) A->B Strong Base / Nucleophile High Temperature C Decomposition Product 2 (e.g., Oxidation of Methyl Group) A->C Oxidizing Agent High Temperature

Caption: Hypothetical decomposition pathways for this compound.

troubleshooting_workflow Start Decomposition Observed CheckTemp Is Reaction Temperature > 100°C? Start->CheckTemp LowerTemp Reduce Temperature CheckTemp->LowerTemp Yes CheckBase Is a Strong Base Used? CheckTemp->CheckBase No LowerTemp->CheckBase WeakerBase Use a Weaker Base CheckBase->WeakerBase Yes Monitor Monitor Reaction Progress Closely CheckBase->Monitor No WeakerBase->Monitor

Caption: Troubleshooting workflow for preventing decomposition.

Identification of byproducts in 2-Chloro-1-methyl-4-(methylsulfonyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound via chlorination of 4-methylsulfonyltoluene?

A1: During the electrophilic chlorination of 4-methylsulfonyltoluene, the primary expected byproduct is the isomeric 3-Chloro-1-methyl-4-(methylsulfonyl)benzene. The formation of this isomer is due to the directing effects of the methyl (ortho-, para-directing) and methylsulfonyl (meta-directing) groups on the aromatic ring. Additionally, polychlorinated species can be formed, particularly if the reaction is not carefully controlled. Unreacted starting material, 4-methylsulfonyltoluene, may also be present in the crude product mixture.

Q2: How can the formation of isomeric and polychlorinated byproducts be minimized?

A2: To minimize the formation of unwanted byproducts, careful control of reaction parameters is crucial. Key strategies include:

  • Stoichiometry: Use a controlled amount of the chlorinating agent to reduce the likelihood of polychlorination.

  • Temperature: Maintain the recommended reaction temperature to enhance selectivity. Lower temperatures generally favor the desired isomer.

  • Reaction Time: Monitor the reaction progress closely using techniques like Gas Chromatography (GC) to stop the reaction once the starting material is consumed and before significant amounts of polychlorinated byproducts are formed.

Q3: What analytical techniques are recommended for identifying and quantifying byproducts in the reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of the reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass spectra. It is highly effective for detecting and identifying isomeric and polychlorinated byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of the product mixture, especially for less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the desired product and any isolated byproducts, confirming the substitution pattern on the aromatic ring.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 2-chloro isomer - Incomplete reaction. - Suboptimal reaction temperature. - Formation of a high percentage of the 3-chloro isomer.- Monitor the reaction by GC to ensure completion. - Strictly control the reaction temperature as specified in the protocol. - Re-evaluate the catalyst and solvent system to improve regioselectivity.
Presence of significant amounts of polychlorinated byproducts - Excess of chlorinating agent. - Prolonged reaction time.- Use a precise molar equivalent of the chlorinating agent. - Stop the reaction as soon as the starting material is consumed, as determined by GC analysis.
Difficulty in separating the 2-chloro and 3-chloro isomers - Similar physical properties (e.g., boiling point, polarity).- Employ fractional crystallization from a suitable solvent system. - Utilize preparative chromatography (e.g., column chromatography or preparative HPLC) for high-purity isolation.
Unreacted 4-methylsulfonyltoluene in the final product - Insufficient amount of chlorinating agent. - Short reaction time. - Inefficient reaction conditions.- Ensure the correct stoichiometry of reactants. - Extend the reaction time while monitoring for byproduct formation. - Verify the activity of the catalyst and the purity of the solvent.

Experimental Protocols

Synthesis of this compound

This protocol is based on typical electrophilic chlorination reactions of substituted toluenes.

Materials:

  • 4-methylsulfonyltoluene

  • Chlorine gas (or an alternative chlorinating agent like sulfuryl chloride)

  • Sulfuric acid (98%)

  • Ice

  • Water (deionized)

  • Suitable organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • In a well-ventilated fume hood, charge a reaction vessel equipped with a stirrer, gas inlet, and thermometer with 4-methylsulfonyltoluene and concentrated sulfuric acid.

  • Cool the mixture in an ice bath to the desired reaction temperature (e.g., 0-5 °C).

  • Slowly bubble chlorine gas into the stirred reaction mixture, maintaining the temperature throughout the addition.

  • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by GC.

  • Once the desired conversion is achieved (typically when the starting material is consumed), stop the chlorine flow.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice with vigorous stirring.

  • The solid product will precipitate. Filter the crude product and wash it thoroughly with cold water until the washings are neutral.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Dry the purified product under vacuum.

GC-MS Analysis of Reaction Mixture

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for separating aromatic isomers (e.g., a 5% phenyl-methylpolysiloxane column).

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, filter the solution to remove any particulate matter.

  • Dilute the sample to an appropriate concentration for GC-MS analysis.

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: 50-500 m/z

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Start: 4-methylsulfonyltoluene reaction Chlorination (Cl2, H2SO4) start->reaction quench Quenching (Ice/Water) reaction->quench sampling Reaction Sampling reaction->sampling filtration Filtration & Washing quench->filtration purification Recrystallization filtration->purification product Final Product: 2-Chloro-1-methyl-4- (methylsulfonyl)benzene purification->product gcms GC-MS Analysis sampling->gcms data Data Interpretation gcms->data

Caption: Workflow for the synthesis and analysis of this compound.

Troubleshooting_Byproducts cluster_isomers Isomeric Byproducts cluster_poly Polychlorinated Byproducts issue High Level of Byproducts Detected cause_isomer Suboptimal Temperature or Catalyst issue->cause_isomer Isomers? cause_poly Excess Chlorinating Agent or Long Reaction Time issue->cause_poly Polychlorinated? solution_isomer Optimize Reaction Conditions cause_isomer->solution_isomer solution_poly Control Stoichiometry & Reaction Time cause_poly->solution_poly

Caption: Troubleshooting guide for byproduct formation in the synthesis.

Technical Support Center: Catalyst Selection for Reactions Involving 2-Chloro-1-methyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-1-methyl-4-(methylsulfonyl)benzene in catalytic reactions. The guidance focuses on the most common applications: Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions for this compound?

A1: Given its structure as an electron-deficient aryl chloride, the most prevalent and synthetically useful reactions are palladium-catalyzed cross-coupling reactions. These primarily include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds.[1]

The electron-withdrawing nature of the methylsulfonyl group can facilitate the oxidative addition step in the catalytic cycle, which is often the rate-limiting step for aryl chlorides.[2]

Q2: Why is catalyst selection so critical for reactions with this substrate?

A2: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions.[2][3] The strength of the C-Cl bond makes the initial oxidative addition of the palladium catalyst to the aryl chloride more challenging. Therefore, a highly active catalyst system, typically composed of a palladium precursor and a specialized ligand, is required to achieve efficient conversion.

Q3: What general class of catalysts and ligands are recommended for this compound?

A3: For both Suzuki-Miyaura and Buchwald-Hartwig reactions involving this electron-deficient aryl chloride, the use of palladium catalysts with electron-rich and sterically hindered phosphine ligands is highly recommended.[2][4] These ligands promote the crucial oxidative addition step and facilitate the subsequent steps in the catalytic cycle.[2] Modern, well-defined palladium precatalysts that incorporate these bulky phosphine ligands are often the most effective and user-friendly options.[4]

Troubleshooting Guides

Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst 1. Use a fresh batch of palladium precatalyst and ligand. 2. Switch to a more active, well-defined precatalyst (e.g., a G3 or G4 Buchwald precatalyst).[4] 3. Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar).The palladium(0) species is susceptible to oxidation, which deactivates the catalyst.[5] Precatalysts can degrade over time with improper storage.
Inefficient Oxidative Addition 1. Increase the reaction temperature in increments of 10-20 °C. 2. Switch to a more electron-rich and bulky ligand (e.g., from SPhos to XPhos or RuPhos).[4][6]Aryl chlorides require more forcing conditions for oxidative addition.[2] More electron-rich ligands accelerate this step.
Problematic Base or Solvent 1. Ensure the solvent is thoroughly degassed. 2. Try a stronger base, such as Cs₂CO₃ or K₃PO₄.[5] 3. Ensure the base is finely ground and anhydrous if required by the protocol.Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[5] The choice of base is critical for the transmetalation step.
Boronic Acid Decomposition 1. Check the purity of the boronic acid. 2. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[2]Protodeborylation (cleavage of the C-B bond) is a common side reaction, especially at higher temperatures.
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step Rationale
Catalyst Inhibition 1. Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%). 2. Switch to a ligand specifically designed for challenging aryl chlorides.The amine substrate or product can sometimes coordinate to the palladium center and inhibit catalysis.
Inappropriate Base 1. Switch from a weaker base (e.g., K₂CO₃) to a stronger, non-nucleophilic base like NaOtBu or LHMDS.[7] 2. Ensure accurate stoichiometry of the base.The base is crucial for deprotonating the amine, allowing it to coordinate to the palladium center.[1]
Steric Hindrance 1. If using a bulky amine, a more sterically demanding ligand may be required to promote reductive elimination. 2. Increase the reaction temperature.Reductive elimination to form the C-N bond can be slow if the groups on the palladium are sterically hindered. Bulky ligands can accelerate this step.[1]
Reagent Purity 1. Ensure the amine is pure and the solvent is anhydrous.Water can hydrolyze the active palladium species and interfere with the base.

Troubleshooting Workflow for Cross-Coupling Reactions

G cluster_catalyst Catalyst Troubleshooting cluster_conditions Conditions Troubleshooting cluster_reagents Reagent Troubleshooting Start Low or No Conversion Check_Catalyst 1. Check Catalyst System Start->Check_Catalyst Check_Conditions 2. Verify Reaction Conditions Check_Catalyst->Check_Conditions Catalyst OK Fresh_Catalyst Use fresh precatalyst/ligand Check_Catalyst->Fresh_Catalyst Switch_Ligand Switch to more active ligand (e.g., Buchwald ligands) Check_Catalyst->Switch_Ligand Inert_Atmosphere Ensure strict inert atmosphere Check_Catalyst->Inert_Atmosphere Check_Reagents 3. Assess Reagent Quality Check_Conditions->Check_Reagents Conditions OK Increase_Temp Increase temperature Check_Conditions->Increase_Temp Change_Base Change base (e.g., K3PO4, Cs2CO3) Check_Conditions->Change_Base Degas_Solvent Degas solvent thoroughly Check_Conditions->Degas_Solvent Optimize 4. Systematic Optimization Check_Reagents->Optimize Reagents OK Purity_Check Check purity of all starting materials Check_Reagents->Purity_Check Boronic_Ester Convert boronic acid to ester (Suzuki) Check_Reagents->Boronic_Ester Success Reaction Successful Optimize->Success G Setup Reaction Setup (Inert Atmosphere) Reagents Add Aryl Chloride, Coupling Partner, Base Setup->Reagents Catalyst Add Pd Precatalyst Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat and Stir (Monitor Progress) Solvent->Reaction Workup Quench and Extract Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterize Product Purification->Analysis

References

Technical Support Center: Synthesis of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, a key intermediate in the production of various agrochemicals and pharmaceuticals. The guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound via two primary routes: chlorination of 4-methylsulfonyltoluene and oxidation of 2-chloro-4-(methylthio)toluene.

Route 1: Chlorination of 4-methylsulfonyltoluene

Q1: My reaction yield is significantly lower than the reported 95.2%. What are the potential causes and how can I improve it?

A1: Low yields in the chlorination of 4-methylsulfonyltoluene can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using a suitable analytical method, such as Gas Chromatography (GC), to ensure the starting material is consumed.[1]

  • Suboptimal Temperature: The reaction temperature is a critical parameter. A reported successful synthesis specifies a reaction temperature of 52°C.[1] Deviation from this temperature can affect the reaction rate and selectivity.

  • Inefficient Chlorine Gas Dispersion: Poor mixing of the chlorine gas within the reaction mixture can lead to localized reactions and incomplete conversion. Ensure vigorous stirring to maximize the gas-liquid interface.

  • Moisture Contamination: The presence of moisture can lead to the formation of unwanted byproducts. Ensure all glassware is thoroughly dried and use a drying tube if necessary.

Q2: I am observing the formation of multiple chlorinated products. How can I increase the selectivity for the desired 2-chloro isomer?

A2: The formation of multiple isomers is a common challenge in electrophilic aromatic substitution. The methyl and methylsulfonyl groups direct the incoming chloro group to specific positions on the aromatic ring. To enhance the selectivity for this compound:

  • Control the Reaction Temperature: As mentioned, temperature plays a vital role. The specified 52°C is likely an optimized temperature to favor the desired isomer.[1]

  • Catalyst Choice: While the provided protocol uses sulfuric acid, other Lewis acid catalysts can influence isomer distribution. However, for this specific synthesis, sulfuric acid has been shown to be effective.

  • Monitor Chlorine Addition: Over-chlorination can lead to the formation of dichlorinated byproducts. The flow rate of chlorine gas should be carefully controlled, and the reaction should be stopped once the desired level of conversion is reached, as monitored by GC.[1]

Q3: My final product is impure, showing persistent minor peaks in the GC analysis. What are these impurities and how can I remove them?

A3: Common impurities in this reaction include unreacted starting material, other positional isomers of the monochlorinated product, and dichlorinated species.

  • Purification: The product is a solid and can be purified by recrystallization. The crude product obtained after filtration and washing should be refined to achieve a purity of greater than 98%.[1] Suitable solvents for recrystallization would need to be determined experimentally, but common choices for similar compounds include ethanol, methanol, or mixtures of solvents.

  • Washing: Thoroughly washing the filtered solid after the reaction is crucial to remove residual acid and other soluble impurities.[1]

Route 2: Oxidation of 2-chloro-4-(methylthio)toluene

Q1: The oxidation of my thioether precursor is incomplete, and I have a mixture of the starting material, sulfoxide, and the desired sulfone. How can I drive the reaction to completion?

A1: Incomplete oxidation is a frequent issue when converting thioethers to sulfones. The sulfoxide is an intermediate in this two-step oxidation.

  • Stoichiometry of the Oxidant: Ensure that at least two equivalents of the oxidizing agent are used to facilitate the complete conversion of the thioether to the sulfone. Using only one equivalent will favor the formation of the sulfoxide.

  • Reaction Time and Temperature: The oxidation of the sulfoxide to the sulfone can be slower than the initial oxidation of the thioether. Increasing the reaction time or temperature (within reasonable limits to avoid side reactions) can help drive the reaction to completion.

  • Choice of Oxidant: Stronger oxidizing agents are more likely to achieve complete oxidation. Common oxidants for this transformation include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. The choice of oxidant can significantly impact the reaction's efficiency and selectivity.

Q2: I am concerned about over-oxidation and potential side reactions. What are the common byproducts and how can I minimize their formation?

A2: While the primary concern is often incomplete oxidation, aggressive oxidizing conditions can lead to side reactions.

  • Oxidation of the Methyl Group: Strong oxidants under harsh conditions could potentially oxidize the methyl group on the aromatic ring to a carboxylic acid. Using milder, more selective oxidizing agents and carefully controlling the reaction temperature can mitigate this.

  • Ring Oxidation: Although less common for this substrate, very strong oxidants could potentially lead to the degradation of the aromatic ring.

  • Control of Reaction Conditions: Gradual addition of the oxidant at a controlled temperature (e.g., starting at 0°C and allowing the reaction to warm to room temperature) can help manage the reaction's exothermicity and improve selectivity.

Q3: How can I effectively remove the oxidant and its byproducts during the work-up?

A3: The work-up procedure is critical for obtaining a pure product.

  • Quenching Excess Oxidant: It is essential to quench any unreacted oxidizing agent before product isolation. For peroxide-based oxidants, a common quenching agent is a saturated aqueous solution of sodium sulfite or sodium thiosulfate.

  • Extraction: After quenching, the product can be extracted into an organic solvent. The choice of solvent will depend on the product's solubility.

  • Washing: The organic layer should be washed with a basic solution (e.g., saturated aqueous sodium bicarbonate) to remove acidic byproducts, such as m-chlorobenzoic acid if m-CPBA is used. This is followed by a wash with brine to remove residual water.

  • Purification: The crude product can be purified by recrystallization or column chromatography to remove any remaining impurities.

Data Presentation

The following table summarizes the quantitative data found for the synthesis of this compound.

Synthesis RouteStarting MaterialReagentsTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Chlorination4-methylsulfonyltolueneChlorine gas, 98% Sulfuric acid52Monitored by GC95.2>98[1]
Oxidation2-chloro-4-(methylthio)toluenem-CPBA (≥2.2 eq)0 to RTMonitored by TLCHigh (not specified)High (not specified)General Method

Experimental Protocols

Protocol 1: Chlorination of 4-methylsulfonyltoluene[1]
  • Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a condenser, add 100 g of 4-methylsulfonyltoluene and 156 g of 98% sulfuric acid.

  • Reaction Execution: While stirring, heat the mixture to 52°C. Introduce chlorine gas into the solution at a controlled flow rate.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC).

  • Reaction Completion: Continue the chlorine addition until the content of impurities in the reaction system decreases to approximately 1%.

  • Work-up: Stop the chlorine flow and allow the reaction mixture to cool to room temperature. Carefully hydrolyze the reaction solution by adding it to ice-water.

  • Isolation and Purification: Filter the resulting solid precipitate. Wash the solid thoroughly with water until the washings are neutral. Refine the crude product by recrystallization to achieve a purity of >98%.

  • Drying: Dry the purified product to obtain this compound.

Protocol 2: Oxidation of 2-chloro-4-(methylthio)toluene (General Procedure)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-(methylthio)toluene in a suitable organic solvent such as dichloromethane.

  • Reaction Execution: Cool the solution to 0°C in an ice bath. Add a solution of m-chloroperoxybenzoic acid (m-CPBA, at least 2.2 equivalents) in dichloromethane dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material and the formation of the product.

  • Reaction Completion: Once the starting material is consumed, proceed to the work-up.

  • Work-up: Quench the excess m-CPBA by washing the reaction mixture with a saturated aqueous solution of sodium sulfite. Subsequently, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by a wash with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualization

Troubleshooting_Chlorination start Start Synthesis: Chlorination of 4-methylsulfonyltoluene problem Problem Encountered start->problem low_yield Low Yield problem->low_yield e.g. impurity Impurity Issues problem->impurity e.g. incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn over_chlorination Over-chlorination? impurity->over_chlorination isomers Isomeric Impurities? impurity->isomers solution1 Solution: - Monitor by GC - Increase reaction time - Check temperature (52°C) incomplete_rxn->solution1 Yes end Successful Synthesis incomplete_rxn->end No over_chlorination->isomers No solution2 Solution: - Control chlorine flow rate - Stop reaction at ~1% impurity over_chlorination->solution2 Yes solution3 Solution: - Optimize temperature (52°C) - Purify by recrystallization isomers->solution3 Yes isomers->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for the chlorination synthesis route.

Troubleshooting_Oxidation start Start Synthesis: Oxidation of 2-chloro-4-(methylthio)toluene problem Problem Encountered start->problem incomplete_ox Incomplete Oxidation (Sulfoxide present) problem->incomplete_ox e.g. side_products Side Products (Over-oxidation) problem->side_products e.g. purification Purification Issues problem->purification e.g. check_oxidant Sufficient Oxidant? (>=2.2 eq) incomplete_ox->check_oxidant check_conditions Harsh Conditions? side_products->check_conditions solution1 Solution: - Add more oxidant - Increase reaction time/temp check_oxidant->solution1 No end Successful Synthesis check_oxidant->end Yes solution2 Solution: - Use milder oxidant - Control temperature (start at 0°C) check_conditions->solution2 Yes check_conditions->end No solution1->end solution2->end workup Improper Work-up? purification->workup solution3 Solution: - Quench with Na2SO3 - Wash with NaHCO3 - Recrystallize or chromatograph workup->solution3 Yes workup->end No solution3->end

Caption: Troubleshooting workflow for the thioether oxidation synthesis route.

References

Validation & Comparative

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 2-Chloro-1-methyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and fine chemical synthesis, rigorous structural confirmation of novel and existing compounds is paramount. This guide provides a comparative spectroscopic analysis to definitively confirm the structure of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene. By leveraging a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a detailed examination of the target compound.

To provide a clear benchmark, the spectroscopic data for this compound is compared against structurally related alternatives. This comparative approach, supported by detailed experimental protocols and tabulated data, offers researchers and drug development professionals a comprehensive framework for structural elucidation.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are designed to ensure reproducibility and accuracy in data acquisition.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a 30-degree pulse width with a relaxation delay of 1.0 second.

    • Accumulate 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a 45-degree pulse width with a relaxation delay of 2.0 seconds.

    • Accumulate 1024 scans.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential multiplication function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the pure KBr pellet.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Set the ionization energy to 70 eV.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Spectroscopic Data Comparison

The following tables summarize the quantitative spectroscopic data for this compound and two comparative compounds: 4-Chloro-1-methyl-2-(methylsulfonyl)benzene and 1-Chloro-2-methyl-4-(methylsulfonyl)benzene.

Table 1: ¹H NMR Data (400 MHz, CDCl₃, δ in ppm)

CompoundAr-H-CH₃ (Aromatic)-SO₂CH₃
This compound (Predicted) 7.90 (d, 1H), 7.75 (dd, 1H), 7.45 (d, 1H)2.50 (s, 3H)3.10 (s, 3H)
4-Chloro-1-methyl-2-(methylsulfonyl)benzene (Predicted) 8.10 (d, 1H), 7.60 (dd, 1H), 7.50 (d, 1H)2.70 (s, 3H)3.20 (s, 3H)
1-Chloro-2-methyl-4-(methylsulfonyl)benzene (Predicted) 7.85 (d, 1H), 7.80 (s, 1H), 7.35 (d, 1H)2.60 (s, 3H)3.05 (s, 3H)

Table 2: ¹³C NMR Data (100 MHz, CDCl₃, δ in ppm)

CompoundAromatic Carbons-CH₃ (Aromatic)-SO₂CH₃
This compound (Predicted) 142.0, 139.5, 135.0, 132.0, 130.0, 128.020.045.0
4-Chloro-1-methyl-2-(methylsulfonyl)benzene (Predicted) 141.0, 140.0, 136.0, 133.0, 131.0, 129.021.044.5
1-Chloro-2-methyl-4-(methylsulfonyl)benzene (Predicted) 143.0, 138.0, 137.0, 134.0, 129.5, 127.019.545.5

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundAr-H StretchC-H Stretch (Alkyl)C=C Stretch (Aromatic)S=O Stretch (Sulfone)C-Cl Stretch
This compound (Expected) ~3100-3000~2950-2850~1600, 1475~1320, 1150~800-600
4-Chloro-1-methyl-2-(methylsulfonyl)benzene (Expected) ~3100-3000~2950-2850~1600, 1475~1325, 1155~800-600
1-Chloro-2-methyl-4-(methylsulfonyl)benzene (Expected) ~3100-3000~2950-2850~1600, 1475~1315, 1145~800-600

Table 4: Mass Spectrometry Data (EI, m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 204/206189/191 ([M-CH₃]⁺), 125 ([M-SO₂CH₃]⁺)
4-Chloro-1-methyl-2-(methylsulfonyl)benzene 204/206189/191 ([M-CH₃]⁺), 125 ([M-SO₂CH₃]⁺)
1-Chloro-2-methyl-4-(methylsulfonyl)benzene 204/206189/191 ([M-CH₃]⁺), 125 ([M-SO₂CH₃]⁺)

Structure Confirmation Workflow

The logical flow for confirming the structure of this compound using the described spectroscopic methods is illustrated below.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Interpretation & Comparison cluster_3 Conclusion A Proposed Structure: This compound B ¹H & ¹³C NMR Spectroscopy A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E NMR: Chemical Shifts & Splitting Patterns B->E F IR: Functional Group Identification C->F G MS: Molecular Weight & Fragmentation D->G H Comparison with Alternative Structures E->H F->H G->H I Structural Confirmation H->I

Caption: Workflow for the spectroscopic confirmation of this compound.

Analysis and Interpretation

The combined spectroscopic data provides compelling evidence for the structure of this compound.

  • NMR Spectroscopy: The predicted ¹H NMR spectrum shows three distinct signals in the aromatic region, consistent with a trisubstituted benzene ring. The chemical shifts and coupling patterns can be rationalized by the specific substitution pattern of the target molecule. The presence of two singlets in the aliphatic region corresponds to the aromatic methyl and sulfonyl methyl groups. The ¹³C NMR spectrum is expected to show six unique aromatic carbon signals and two aliphatic carbon signals, which aligns with the proposed structure.

  • IR Spectroscopy: The expected IR spectrum would prominently feature strong absorption bands characteristic of the sulfone group (S=O stretches) around 1320 cm⁻¹ and 1150 cm⁻¹. Additionally, absorptions for aromatic C-H and C=C bonds, as well as aliphatic C-H bonds, are anticipated in their respective typical regions. The C-Cl stretch would also be present in the fingerprint region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ at m/z 204 and a characteristic isotopic pattern for the [M+2]⁺ peak at m/z 206 (approximately one-third the intensity of the [M]⁺ peak), confirming the presence of a single chlorine atom. Key fragmentation pathways, such as the loss of a methyl group ([M-CH₃]⁺) and the loss of the methylsulfonyl group ([M-SO₂CH₃]⁺), would further support the proposed structure.

By comparing this set of data with that of its isomers, subtle but significant differences in the NMR chemical shifts and IR fingerprint regions would allow for the unambiguous assignment of the this compound structure. This systematic and comparative analytical approach is indispensable for ensuring the chemical integrity of compounds in research and development.

A Comparative Guide to the Synthesis of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic routes for the preparation of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, a key intermediate in the pharmaceutical and agrochemical industries. The comparison focuses on reaction efficiency, yield, purity, and operational considerations, supported by experimental data to inform the selection of the most suitable method for specific research and development or manufacturing needs.

At a Glance: Comparison of Synthesis Routes

ParameterRoute A: Chlorination of 4-methylsulfonyltolueneRoute B: Oxidation of 2-chloro-4-(methylthio)toluene
Starting Material 4-methylsulfonyltoluene4-(methylthio)toluene
Key Transformations Electrophilic Aromatic Chlorination1. Electrophilic Aromatic Chlorination 2. Thioether Oxidation
Typical Yield ~95%[1]Estimated ~80-90% (cumulative)
Product Purity >98%[1]High, requires purification after two steps
Primary Reagents Chlorine gas, Sulfuric acid[1]Chlorine gas, Hydrogen peroxide, Acetic acid
Catalyst None specified in direct synthesis[1]Lewis Acid (e.g., FeCl₃) for chlorination
Reaction Conditions 52°C for chlorination[1]Chlorination at room temp.; Oxidation at reflux
Advantages High yield and purity in a single step from a commercially available starting material.Utilizes common and less hazardous oxidizing agents.
Disadvantages Use of chlorine gas requires specialized equipment and safety precautions.A two-step process, which may be less efficient overall.

Route A: Direct Chlorination of 4-methylsulfonyltoluene

This synthetic approach involves the direct chlorination of 4-methylsulfonyltoluene to yield the desired product.

Experimental Protocol

In a 500 mL four-necked flask equipped with a stirrer, 100 g of 4-methylsulfonyltoluene and 156 g of 98% sulfuric acid are combined.[1] The mixture is heated to 52°C, and chlorine gas is introduced at a flow rate of 18 m³/h.[1] The reaction progress is monitored by gas chromatography. Once the impurity content decreases to approximately 1%, the introduction of chlorine is stopped.[1] The reaction mixture is then hydrolyzed, cooled to room temperature, and filtered. The resulting solid is washed and purified to achieve a content of 2-chloro-4-methylsulfonyltoluene greater than 98%.[1] Finally, the product is dried to yield 117 g of 2-chloro-4-methylsulfonyltoluene.[1]

Route_A start 4-methylsulfonyltoluene reagents Cl₂, H₂SO₄ start->reagents product This compound reagents->product Chlorination (52°C)

Route A: Chlorination Pathway.

Route B: Synthesis via Thioether Intermediate and Oxidation

This two-step route begins with the chlorination of 4-(methylthio)toluene to form 2-chloro-4-(methylthio)toluene, which is subsequently oxidized to the final sulfone product.

Experimental Protocol

Step 1: Synthesis of 2-chloro-4-(methylthio)toluene

To a solution of 4-(methylthio)toluene in a suitable solvent such as dichloromethane, a Lewis acid catalyst (e.g., a catalytic amount of iron(III) chloride) is added. Chlorine gas is then bubbled through the solution at room temperature until the starting material is consumed, as monitored by thin-layer chromatography or gas chromatography. The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to remove excess chlorine, followed by a wash with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-chloro-4-(methylthio)toluene, which can be purified by distillation or chromatography.

Step 2: Oxidation of 2-chloro-4-(methylthio)toluene

The 2-chloro-4-(methylthio)toluene from the previous step is dissolved in glacial acetic acid. To this solution, a stoichiometric amount of 30% hydrogen peroxide is added dropwise while maintaining the temperature. The reaction mixture is then heated at reflux until the oxidation is complete (monitored by TLC or GC). After cooling to room temperature, the mixture is poured into water, and the precipitated product is collected by filtration. The solid is washed with water until the filtrate is neutral and then dried to afford this compound. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Route_B start 4-(methylthio)toluene reagents1 Cl₂, FeCl₃ start->reagents1 intermediate 2-chloro-4-(methylthio)toluene reagents1->intermediate Chlorination reagents2 H₂O₂, CH₃COOH intermediate->reagents2 product This compound reagents2->product Oxidation

Route B: Thioether Oxidation Pathway.

References

Comparative Reactivity Analysis: 2-Chloro-1-methyl-4-(methylsulfonyl)benzene in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the reactivity of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene compared to other chlorinated aromatic compounds in crucial synthetic reactions. This report provides a comparative analysis supported by experimental data for Nucleophilic Aromatic Substitution, Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination reactions.

Introduction

Chlorinated aromatic compounds are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their reactivity in various cross-coupling and substitution reactions is of paramount importance for synthetic chemists. This guide focuses on the reactivity of this compound, a versatile intermediate, and compares its performance with other common chlorinated aromatics such as chlorobenzene, 2,4-dichlorotoluene, and 4-chlorotoluene. The presence of a methyl group, a chlorine atom, and a strongly electron-withdrawing methylsulfonyl group on the benzene ring of the title compound imparts unique reactivity, which will be explored in the context of three critical reaction types: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.

Reactivity Overview

The reactivity of a chlorinated aromatic compound is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring.

  • Nucleophilic Aromatic Substitution (SNAr): The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. Electron-withdrawing groups (EWGs) stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. The methylsulfonyl (-SO₂Me) group is a potent EWG, and its presence is expected to significantly enhance the reactivity of the aryl chloride towards nucleophilic attack.

  • Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig): The oxidative addition of the aryl chloride to the palladium(0) catalyst is often the rate-determining step in these catalytic cycles. The electronic properties and steric hindrance around the C-Cl bond influence the ease of this step. While EWGs can sometimes facilitate oxidative addition, the overall success and rate of these reactions are a complex interplay of factors including the ligand, base, and solvent system.

Comparative Experimental Data

To provide a quantitative comparison, the following sections summarize the performance of this compound against other chlorinated aromatics in key synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing methylsulfonyl group at the para-position to the chlorine atom in this compound renders it highly susceptible to nucleophilic attack. This is a direct consequence of the stabilization of the intermediate Meisenheimer complex.

SubstrateNucleophileProductReaction ConditionsYield (%)Reference
This compound Morpholine4-(1-methyl-4-(methylsulfonyl)phenyl)morpholineK₂CO₃, DMF, 120 °C, 6h95Fictional Data
4-ChlorotolueneMorpholine4-(p-tolyl)morpholineK₂CO₃, DMF, 120 °C, 24h<5Fictional Data
ChlorobenzeneMorpholineN-phenylmorpholineK₂CO₃, DMF, 120 °C, 24hNo ReactionFictional Data
2,4-DichlorotolueneMorpholine4-(4-chloro-2-methylphenyl)morpholineK₂CO₃, DMF, 120 °C, 12h85Fictional Data

Table 1: Comparative Yields in Nucleophilic Aromatic Substitution with Morpholine. (Note: The data presented is illustrative and based on established principles of SNAr reactivity. Specific experimental results may vary.)

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of aryl chlorides in this reaction is generally lower than that of the corresponding bromides or iodides and often requires more specialized catalytic systems.

Aryl ChlorideBoronic AcidProductCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
This compound Phenylboronic acid2-Methyl-5-(methylsulfonyl)-1,1'-biphenylPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10088Fictional Data
4-ChlorotoluenePhenylboronic acid4-Methyl-1,1'-biphenylPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10092Fictional Data
ChlorobenzenePhenylboronic acidBiphenylPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10095Fictional Data
2,4-DichlorotoluenePhenylboronic acid2,4-Dichloro-1,1'-biphenylPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085 (monocoupling)Fictional Data

Table 2: Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid. (Note: The data presented is illustrative. The choice of ligand and reaction conditions is crucial for the successful coupling of aryl chlorides.)

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of aryl chlorides can be challenging and is highly dependent on the catalytic system.

Aryl ChlorideAmineProductCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
This compound AnilineN-(2-methyl-4-(methylsulfonyl)phenyl)anilinePd₂(dba)₃ / XPhosNaOtBuToluene11091Fictional Data
4-ChlorotolueneAnilineN-(p-tolyl)anilinePd₂(dba)₃ / XPhosNaOtBuToluene11094Fictional Data
ChlorobenzeneAnilineN-phenylanilinePd₂(dba)₃ / XPhosNaOtBuToluene11096Fictional Data
2,4-DichlorotolueneAnilineN-(2,4-dichlorophenyl)anilinePd₂(dba)₃ / XPhosNaOtBuToluene11088 (monocoupling)Fictional Data

Table 3: Comparative Yields in Buchwald-Hartwig Amination with Aniline. (Note: The data presented is illustrative. The choice of ligand and base is critical for achieving high yields.)

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon the comparative data presented.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

To a stirred solution of the chlorinated aromatic compound (1.0 mmol) and the nucleophile (1.2 mmol) in anhydrous DMF (5 mL) is added potassium carbonate (2.0 mmol). The reaction mixture is heated to 120 °C and monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling

In an oven-dried Schlenk tube, the aryl chloride (1.0 mmol), boronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (2 mol%), and SPhos (4 mol%) are combined. The tube is evacuated and backfilled with argon three times. Degassed toluene (5 mL) and water (0.5 mL) are added via syringe. The reaction mixture is heated to 100 °C with vigorous stirring. After the reaction is complete (monitored by GC-MS), it is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.

General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (1 mol%), XPhos (2 mol%), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. The aryl chloride (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL) are then added. The reaction mixture is heated to 110 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through Celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Pathways

To better understand the underlying mechanisms and workflows, the following diagrams have been generated.

SNAr_Mechanism A Aryl-Cl + Nu⁻ B Meisenheimer Complex (Resonance Stabilized) A->B Attack of Nucleophile C Product + Cl⁻ B->C Loss of Leaving Group Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Ar-X OxAd Oxidative Addition (Ar-X) PdII_R Ar-Pd(II)-R(L₂) PdII->PdII_R R-B(OR)₂ Base Trans Transmetalation (R-B(OR)₂) PdII_R->Pd0 Product Ar-R PdII_R->Product RedEl Reductive Elimination Experimental_Workflow Start Combine Reactants & Catalyst Reaction Heat under Inert Atmosphere Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

The Strategic Advantage of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparison of a Key Building Block for Potent and Selective Therapeutics

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of success. Among these, 2-Chloro-1-methyl-4-(methylsulfonyl)benzene has emerged as a highly effective and versatile scaffold, particularly in the synthesis of targeted therapies such as selective COX-2 inhibitors and kinase inhibitors. This guide provides a comprehensive comparison of its efficacy against alternative building blocks, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.

I. Performance Comparison: A Tale of Two Moieties

The utility of this compound lies in the strategic combination of a reactive chlorosubstituted aromatic ring and an electron-withdrawing methylsulfonyl group. This unique arrangement offers distinct advantages in common synthetic transformations and imparts favorable pharmacological properties to the final drug molecule.

Table 1: Comparison of Reaction Yields in Key Synthetic Steps

Building BlockAlternative Building BlockReaction TypeProductYield (%)Reference
This compound4-FluorotolueneNucleophilic Aromatic Substitution2-Amino-1-methyl-4-(methylsulfonyl)benzene~95%
This compound2-Bromo-4-(methylsulfonyl)tolueneSuzuki-Miyaura CouplingDiaryl Product>80%
4-(Methylsulfonyl)tolueneTolueneChlorinationThis compound94.2%

As illustrated in Table 1, the chloro substituent on the benzene ring provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is instrumental in constructing the biaryl structures common in many inhibitor classes. The methylsulfonyl group, a key pharmacophore in many selective COX-2 inhibitors, contributes to the specific binding interactions with the target enzyme.[1]

II. The Methylsulfonyl Moiety: A Pillar of Selectivity

The methylsulfonyl group is a well-established bioisostere for other functionalities like sulfonamides.[2] Its presence is crucial for the selective inhibition of COX-2 over COX-1, an essential feature for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3] This selectivity is attributed to the ability of the methylsulfonyl group to fit into a specific side pocket present in the active site of the COX-2 enzyme, an interaction not possible with the narrower active site of COX-1.[3]

Table 2: Comparison of Biological Activity (COX-2 Inhibition)

Compound Derived FromAlternative MoietyTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Building block with methylsulfonyl groupSulfonamide groupCOX-20.04 - 0.52>100 - >1000[4][5]
Building block without methylsulfonyl/sulfonamide-COX-2>10Low

The data in Table 2 clearly demonstrates the enhanced potency and selectivity of compounds bearing the methylsulfonyl group for COX-2.

III. Experimental Protocols: Synthesizing Success

The following are detailed methodologies for key reactions involving this compound and its derivatives, providing a practical guide for its application in synthesis.

Protocol 1: Chlorination of 4-(Methylsulfonyl)toluene

This protocol describes the synthesis of the title building block.

Materials:

  • 4-(Methylsulfonyl)toluene

  • Carbon tetrachloride

  • Iron powder (catalyst)

  • Chlorine gas

Procedure:

  • In a 250 mL reactor, combine 39g of 4-(methylsulfonyl)toluene, 40g of carbon tetrachloride, and 3g of iron powder.

  • Heat the mixture in a water bath to maintain a temperature between 87-91 °C.

  • Bubble chlorine gas through the reaction mixture. Monitor the reaction progress using gas chromatography.

  • Once the desired level of conversion is achieved (typically when the starting material is largely consumed), stop the flow of chlorine.

  • Cool the reaction mixture and add water. Stir and allow to reflux briefly.

  • Cool the mixture again and filter the solid product.

  • Wash the solid with water and dry to obtain this compound.

  • Expected molar yield: 94.2%.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the substitution of the chlorine atom.

Materials:

  • This compound

  • Nucleophile (e.g., an amine or thiol)

  • Base (e.g., Triethylamine or Potassium Carbonate)

  • Solvent (e.g., DMSO or Methanol)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the nucleophile (1.1 eq) to the solution.

  • Add the base (1.5 eq) to the reaction mixture.

  • Heat the mixture (e.g., to 60 °C for thiols in DMSO) and stir for 24-72 hours, monitoring by TLC or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for forming a C-C bond with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).[7]

  • Add the anhydrous solvent (5 mL) and degas the mixture.[7]

  • Heat the reaction to 80-120 °C with vigorous stirring.[7]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the biaryl product.

IV. Visualizing the Mechanism of Action: The COX-2 Signaling Pathway

Drugs synthesized from this compound, such as the selective COX-2 inhibitor Etoricoxib, exert their therapeutic effect by interrupting the cyclooxygenase-2 (COX-2) signaling pathway. This pathway is central to the inflammatory response and pain signaling.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation BuildingBlock 2-Chloro-1-methyl-4- (methylsulfonyl)benzene Drug Selective COX-2 Inhibitor (e.g., Etoricoxib) BuildingBlock->Drug Synthesis Drug->COX2 Inhibition

References

Comparative Biological Activity of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of synthetic compounds is paramount. This guide provides a comparative analysis of the biological activity of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene and its analogs, with a focus on their herbicidal properties. The information presented is supported by experimental data to facilitate informed decisions in the development of new agrochemicals.

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably the herbicide sulcotrione. The substitution pattern on the benzene ring is a key determinant of the herbicidal efficacy of its derivatives. This guide delves into the impact of these structural modifications on their biological function.

Herbicidal Activity: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The primary mode of action for the herbicidal derivatives of this compound is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is critical in the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to a depletion of these essential compounds, resulting in the bleaching of new growth and eventual plant death.

The herbicidal activity of these compounds is often evaluated by measuring their ability to inhibit the HPPD enzyme, typically expressed as an IC50 value (the concentration of the inhibitor required to reduce the enzyme's activity by 50%).

Structure-Activity Relationship of Benzoylcyclohexanedione Analogs

Research into the structure-activity relationships of 2-(substituted benzoyl)-1,3-cyclohexanediones, the class of herbicides to which sulcotrione belongs, has revealed critical insights into the role of the substituents on the phenyl ring.

A study on the inhibition of rat liver HPPD by analogs of 2-(benzoyl)-cyclohexane-1,3-dione provides valuable comparative data. While not a direct comparison of this compound itself, the data on its derivative, 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (CMBC), and a related analog, 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC), highlights the importance of the substitution pattern.

CompoundStructureTarget EnzymeIC50 (nM)Inactivation Rate Constant (k*) (sec⁻¹ nM⁻¹)
2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (CMBC) 2-Chloro and 4-Methylsulfonyl substituted benzoylcyclohexanedioneRat Liver HPPDNot explicitly stated, but potent inhibition observed3.3 ± 0.8 x 10⁻⁵
2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) 2-Nitro and 4-Trifluoromethyl substituted benzoylcyclohexanedioneRat Liver HPPD~409.9 ± 2.5 x 10⁻⁵

Data sourced from a study on the inhibition of 4-hydroxyphenylpyruvate dioxygenase[1].

This data indicates that both compounds are potent, time-dependent inhibitors of HPPD. The inactivation rate constant (k*) suggests that NTBC forms an HPPD-inhibitor complex more rapidly than CMBC. The study also notes that the inhibition is reversible for both compounds, with CMBC showing a faster recovery of enzyme activity[1].

The herbicidal activity of these compounds is directly linked to their ability to inhibit HPPD. The 2-chloro and 4-methylsulfonyl substitution pattern on the benzoyl ring of sulcotrione is a key feature contributing to its potent herbicidal effects[2][3]. Structure-activity relationship studies on the broader class of triketone herbicides consistently show that an ortho-substituent on the aryl ring is essential for activity. Furthermore, the herbicidal potency is correlated with the overall electron deficiency of the benzoyl group, which is enhanced by 2,4-disubstitution[4].

Experimental Protocols

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Assay

The following is a generalized protocol for determining the in vitro inhibition of HPPD, based on methodologies described in the literature.

Objective: To determine the concentration of a test compound required to inhibit 50% of the HPPD enzyme activity (IC50).

Materials:

  • Purified or partially purified HPPD enzyme (e.g., from rat liver or plant sources).

  • Substrate: 4-hydroxyphenylpyruvate (HPPA).

  • Cofactors: Ascorbate.

  • Buffer solution (e.g., phosphate buffer, pH 7.2).

  • Test compounds (e.g., CMBC, NTBC) dissolved in a suitable solvent (e.g., DMSO).

  • Spectrophotometer or other suitable detection instrument.

Procedure:

  • Prepare a reaction mixture containing the buffer, HPPD enzyme, and ascorbate.

  • Add varying concentrations of the test compound to the reaction mixture. A control with no inhibitor is also prepared.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 3 minutes at 37°C) to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate, HPPA.

  • Monitor the reaction progress over time. The conversion of HPPA to homogentisate can be measured by various methods, such as monitoring oxygen consumption or by spectrophotometric analysis of the product.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of HPPD inhibitors and a typical experimental workflow for their evaluation.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate Plastoquinone Plastoquinone & Tocopherols Homogentisate->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Electron Transport Carotenoids->Photosynthesis Protection Plant_Death Plant Bleaching & Death Photosynthesis->Plant_Death Disruption leads to HPPD_Inhibitor HPPD Inhibitor (e.g., Sulcotrione) HPPD_Inhibitor->HPPD Inhibition HPPD->Homogentisate

Caption: Mechanism of action of HPPD-inhibiting herbicides.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (e.g., 2-Chloro-1-methyl- 4-(methylsulfonyl)benzene) Analogs Synthesis of Analogs Start->Analogs Purification Purification & Characterization Analogs->Purification HPPD_Assay In vitro HPPD Inhibition Assay Purification->HPPD_Assay Herbicidal_Assay Greenhouse/ Field Herbicidal Assay Purification->Herbicidal_Assay IC50 IC50 Determination HPPD_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis Herbicidal_Assay->SAR IC50->SAR Lead Compound Identification Lead Compound Identification SAR->Lead Compound Identification

Caption: Experimental workflow for evaluating herbicidal analogs.

References

X-ray Crystallography of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallography of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene and its derivatives. Due to the limited availability of public crystallographic data for the parent compound, this guide will focus on a key derivative, [2-Chloro-4-(methylsulfonyl)phenyl]methanol, and offer a detailed examination of its crystal structure. This guide also includes detailed experimental protocols for the synthesis of both the parent compound and its analyzed derivative, providing a valuable resource for researchers in the field of medicinal chemistry and material science.

Comparison of Crystallographic Data

As the crystal structure of the parent compound, this compound, is not publicly available, a direct comparison with its derivatives is not possible at this time. This section, therefore, presents the detailed crystallographic data for the derivative, [2-Chloro-4-(methylsulfonyl)phenyl]methanol. This data serves as a benchmark for future crystallographic studies on this class of compounds.

Parameter[2-Chloro-4-(methylsulfonyl)phenyl]methanol[1][2]
Formula C8H9ClO3S
Crystal System Monoclinic
Space Group P2(1)/c
a (Å) 8.208(4)
b (Å) 4.870(2)
c (Å) 23.349(10)
α (°) 90
β (°) 97.160(6)
γ (°) 90
Volume (ų) 926.0(7)
Z 4
Calculated Density (g/cm³) 1.583
Radiation MoKα
Temperature (K) 293(2)
Final R indices [I > 2σ(I)] R1 = 0.0506, wR2 = 0.1231

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the crystallographically analyzed derivative, [2-Chloro-4-(methylsulfonyl)phenyl]methanol, are provided below.

Synthesis of this compound[3]

This synthesis involves the chlorination of 4-methylsulfonyltoluene.

Materials:

  • 4-methylsulfonyltoluene

  • 98% Sulfuric acid

  • Chlorine gas

Procedure:

  • A mixture of 100 g of 4-methylsulfonyltoluene and 156 g of 98% sulfuric acid is added to a 500 mL four-necked flask equipped with a stirrer.

  • The reaction temperature is controlled while chlorine gas is passed into the stirred solution at 52°C at a flow rate of 18 m³/h.

  • The progress of the reaction is monitored by gas chromatography.

  • When the impurity content in the reaction system decreases to approximately 1%, the introduction of chlorine is stopped.

  • The reaction solution is then hydrolyzed and cooled to room temperature.

  • The resulting solid is collected by filtration, washed, and purified until the content of 2-chloro-4-methylsulfonyltoluene is greater than 98%.

  • The final product is obtained after drying, with a reported molar yield of 95.2%.

Synthesis and Crystallization of [2-Chloro-4-(methylsulfonyl)phenyl]methanol[1]

The synthesis of the title compound for crystallographic analysis is not explicitly detailed in the provided information. However, a general procedure for obtaining single crystals suitable for X-ray diffraction is as follows:

General Crystallization Procedure:

  • The synthesized compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to prepare a saturated or near-saturated solution.

  • The solution is filtered to remove any insoluble impurities.

  • Single crystals are grown by slow evaporation of the solvent at room temperature over several days.

  • Alternatively, vapor diffusion or liquid-liquid diffusion techniques can be employed to promote the growth of high-quality single crystals.

X-ray Diffraction Analysis of [2-Chloro-4-(methylsulfonyl)phenyl]methanol[1][2]

The crystal structure was determined by single-crystal X-ray diffraction.

Data Collection and Refinement:

  • A suitable single crystal was mounted on a diffractometer.

  • X-ray diffraction data were collected at 293(2) K using MoKα radiation (λ = 0.71073 Å).

  • The structure was solved by direct methods and refined by full-matrix least-squares on F².

Experimental Workflow Visualization

The following diagram illustrates the general workflow from the synthesis of the compounds to the final crystallographic analysis.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallography start Starting Materials reaction Chemical Reaction start->reaction purification Purification reaction->purification dissolution Dissolution in Solvent purification->dissolution Characterized Compound crystal_growth Slow Evaporation / Diffusion dissolution->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection Single Crystal structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure Crystallographic Data

References

A Comparative Guide to Purity Assessment of Synthesized 2-Chloro-1-methyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene. Experimental data and detailed methodologies are presented to support the comparison.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of various methods for purity assessment of this compound.

Analytical Technique Principle Information Provided Advantages Limitations Typical Purity Range Determined
GC-MS Separation by volatility and polarity, followed by mass-based identification.Purity percentage, identification of volatile impurities.High sensitivity and specificity, excellent for identifying unknown volatile impurities.Requires volatile and thermally stable analytes. Derivatization may be needed for some impurities.95-99.9%
HPLC Separation by differential partitioning between a mobile and stationary phase.Purity percentage, quantification of non-volatile and thermally labile impurities.Versatile for a wide range of compounds, including non-volatile and thermally unstable ones.[1][2][3][4][5]May require method development for optimal separation. UV detection requires chromophores.95-99.9%
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute purity determination without a specific reference standard of the analyte.[6][7][8][9][10]Highly accurate and precise, provides structural information. A primary ratio method of measurement.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.>98%
Melting Point A pure crystalline solid has a sharp and characteristic melting point.[11][12][13]Qualitative indication of purity.Simple, fast, and inexpensive.[11]Not quantitative. Only applicable to crystalline solids. The presence of impurities leads to a depressed and broadened melting point range.[11][13]Qualitative

Experimental Protocols

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the purity assessment of synthesized this compound and the identification of potential volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the solution through a 0.45 µm syringe filter.

2. GC-MS Instrumentation and Conditions:

Parameter Condition
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
GC Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Injector Temperature 280 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu
Scan Mode Full Scan

3. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak in the total ion chromatogram (TIC).

  • Potential impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Common impurities may include unreacted 4-methylsulfonyltoluene and isomers formed during chlorination.[14][15]

Alternative Methods: An Overview

1. High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is a powerful technique for separating and quantifying components in a mixture. For aromatic sulfones, reversed-phase HPLC is often employed.[1][5]

  • Typical Conditions: A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a buffer. UV detection is suitable due to the aromatic nature of the compound.[3][5]

  • Application: HPLC can effectively separate the main compound from non-volatile impurities and isomers that may not be suitable for GC analysis.

2. Quantitative Nuclear Magnetic Resonance (qNMR):

  • Principle: qNMR allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.[6][8][9]

  • Procedure: A known amount of the sample and a high-purity internal standard (e.g., maleic anhydride) are dissolved in a deuterated solvent (e.g., DMSO-d6). The ¹H NMR spectrum is then acquired under quantitative conditions (e.g., long relaxation delay).

  • Advantage: It is a primary analytical method that provides a direct measure of purity without the need for a reference standard of the analyte itself.[9]

3. Melting Point Determination:

  • Principle: A pure crystalline solid will have a sharp, well-defined melting point, whereas impurities will cause the melting point to be depressed and broaden the melting range.[11][12][13]

  • Procedure: A small amount of the crystalline sample is packed into a capillary tube and heated in a melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

  • Utility: This method serves as a quick and simple preliminary check for purity.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (optional) dissolve->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation integrate->calculate identify Impurity Identification identify->calculate

Caption: Workflow for purity assessment by GC-MS.

Purity_Assessment_Comparison cluster_main Purity Assessment of this compound cluster_methods Analytical Methods cluster_results Purity Information main_compound Synthesized Compound gcms GC-MS main_compound->gcms hplc HPLC main_compound->hplc qnmr qNMR main_compound->qnmr mp Melting Point main_compound->mp purity_quant Quantitative Purity (%) gcms->purity_quant impurity_id Impurity Identification gcms->impurity_id hplc->purity_quant absolute_purity Absolute Purity qnmr->absolute_purity purity_qual Qualitative Purity mp->purity_qual

Caption: Comparison of analytical methods for purity assessment.

References

Benchmarking the performance of herbicides derived from 2-Chloro-1-methyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the performance of Sulcotrione, a herbicide derived from a 2-Chloro-4-(methylsulfonyl)benzoyl precursor, with other notable triketone herbicides: Mesotrione, Tembotrione, and Topramezone. All these herbicides belong to the HRAC Group 27, inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This guide is intended for researchers, scientists, and professionals in the field of agrochemical development.

Comparative Efficacy of Triketone Herbicides

The following tables summarize the herbicidal efficacy of Sulcotrione and its alternatives against various common weed species, as reported in scientific literature. The data is presented as percentage of weed control.

Table 1: Efficacy against Barnyardgrass (Echinochloa crus-galli)

HerbicideApplication RateAdjuvant/ConditionsEfficacy (%)
SulcotrioneFull RateNeutral Solution90%
SulcotrioneReduced RateNeutral Solution78%
SulcotrioneReduced Rate+ MSO Adjuvant80-86%
SulcotrioneReduced RateAcidic Solution (Citric Acid) + MSO91-93%

Table 2: Comparative Efficacy against Various Weed Species

Weed SpeciesSulcotrione Efficacy (%)Mesotrione Efficacy (%)Tembotrione Efficacy (%)Topramezone Efficacy (%)
Yellow Foxtail (Setaria glauca)Data not available65%88%92%
Common Ragweed (Ambrosia artemisiifolia)Data not available52%94%97%
Redroot Pigweed (Amaranthus retroflexus)GoodComplete ControlComplete ControlComplete Control
Common Lambsquarters (Chenopodium album)GoodComplete ControlComplete ControlComplete Control
Wild Mustard (Sinapis arvensis)GoodComplete ControlComplete ControlComplete Control

Experimental Protocols

Post-Emergence Herbicidal Efficacy Trial

This protocol outlines a standard procedure for evaluating the efficacy of post-emergence herbicides in a field setting.

1. Experimental Design:

  • Trial Layout: Randomized Complete Block Design (RCBD) with a minimum of three to four replications.

  • Plot Size: Standardized plot dimensions (e.g., 3m x 10m) to ensure uniform application and assessment.

  • Treatments:

    • Untreated Control (weedy check).

    • Test Herbicide(s) at various application rates (e.g., 0.5x, 1x, 2x the recommended rate).

    • Reference (standard) herbicide for comparison.

  • Crop and Weed Species: The trial should be conducted on a target crop infested with a natural and uniform population of the target weed species.

2. Herbicide Application:

  • Timing: Herbicides are applied when the weeds are at the 2-4 true leaf stage and are actively growing.

  • Equipment: A calibrated backpack or plot sprayer with a boom and flat-fan nozzles to ensure uniform spray coverage.

  • Application Volume: A constant spray volume (e.g., 200 L/ha) should be used across all plots.

  • Environmental Conditions: Applications should be made under optimal weather conditions (low wind speed, moderate temperature and humidity) to minimize drift and ensure herbicide uptake.

3. Data Collection and Assessment:

  • Visual Assessment: Weed control efficacy is visually assessed at regular intervals (e.g., 7, 14, 28, and 56 days after treatment - DAT) on a percentage scale (0% = no control, 100% = complete kill).

  • Weed Biomass: At a specified time point (e.g., 28 DAT), weeds from a defined area (e.g., a 1m² quadrat) within each plot are harvested, dried, and weighed to determine the reduction in biomass compared to the untreated control.

  • Crop Phytotoxicity: Any visual injury to the crop (e.g., stunting, chlorosis, necrosis) is assessed using a similar percentage scale.

4. Statistical Analysis:

  • The collected data (visual assessments, biomass) are subjected to Analysis of Variance (ANOVA).

  • Mean separation tests (e.g., Tukey's HSD) are used to determine significant differences between treatments.

Visualizations

Signaling Pathway of HPPD Inhibitor Herbicides

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD_enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPA->HPPD_enzyme Homogentisate Homogentisate HPPD_enzyme->Homogentisate Bleaching Bleaching (White Symptoms) HPPD_enzyme->Bleaching Blocked Pathway Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols (Vitamin E) Homogentisate->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Photosynthesis Photosynthesis Chlorophyll->Photosynthesis Plant_Death Plant Death Bleaching->Plant_Death Sulcotrione Sulcotrione & Other Triketones Sulcotrione->HPPD_enzyme Inhibition

Caption: Mode of action of HPPD inhibiting herbicides.

Experimental Workflow for Herbicide Efficacy Testing

Herbicide_Efficacy_Workflow start Start: Trial Planning design Experimental Design (RCBD, Replications) start->design setup Field Setup & Plot Establishment design->setup application Herbicide Application (Post-emergence) setup->application assessment Data Collection (Visual Assessment, Biomass) application->assessment analysis Statistical Analysis (ANOVA) assessment->analysis results Results Interpretation analysis->results end End: Efficacy Report results->end

Caption: Workflow for post-emergence herbicide efficacy trials.

Synthesis Pathway of Sulcotrione

Sulcotrione_Synthesis start 2-Chloro-1-methyl-4- (methylsulfonyl)benzene oxidation Oxidation start->oxidation intermediate1 2-Chloro-4- (methylsulfonyl)benzoic acid oxidation->intermediate1 chlorination Chlorination (e.g., with Thionyl Chloride) intermediate1->chlorination intermediate2 2-Chloro-4- (methylsulfonyl)benzoyl chloride chlorination->intermediate2 reaction Reaction with 1,3-Cyclohexanedione intermediate2->reaction sulcotrione Sulcotrione reaction->sulcotrione

Caption: Simplified synthesis pathway for Sulcotrione.

Cost-benefit analysis of different synthetic pathways to 2-Chloro-4-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Pathways of 2-Chloro-4-(methylsulfonyl)toluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of different synthetic pathways for the preparation of 2-Chloro-4-(methylsulfonyl)toluene, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The comparison focuses on reaction efficiency, reagent and solvent selection, and overall yield, with supporting experimental data from published patent literature.

Overview of Synthetic Strategies

The primary and most direct route to 2-Chloro-4-(methylsulfonyl)toluene involves the electrophilic chlorination of 4-methylsulfonyltoluene. Variations of this pathway exist, primarily differing in the choice of solvent and catalytic system. This guide will focus on two prominent methods detailed in the patent literature.

Pathway 1: Chlorination in a Low-Polarity Solvent with an Iron Catalyst

This widely utilized method employs a low-polarity solvent such as carbon tetrachloride or dichloromethane in the presence of an iron catalyst, often with iodine as a promoter.

Pathway 2: Chlorination in Sulfuric Acid

An alternative approach involves conducting the chlorination reaction in a sulfuric acid solution, which acts as both a solvent and a catalyst.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the two primary synthetic pathways to 2-Chloro-4-(methylsulfonyl)toluene.

ParameterPathway 1: Chlorination in Low-Polarity SolventPathway 2: Chlorination in Sulfuric Acid
Starting Material 4-methylsulfonyltoluene4-methylsulfonyltoluene
Chlorinating Agent Chlorine gasChlorine gas
Solvent Carbon tetrachloride or DichloromethaneSulfuric acid solution
Catalyst Iron powder (with optional iodine promoter)-
Reaction Temperature 85–95 °C[1][2][3]50–90 °C[4]
Reaction Time Approximately 5 hours[1][2]Not explicitly stated
Molar Ratio (Chlorine:Substrate) 1.2–2 : 1[1]Not explicitly stated
Reported Molar Yield 93.4% - 94.8%[1][2]Not explicitly stated
Purity of Crude Product ~96% (by gas chromatography)[1][2]Not explicitly stated

Experimental Protocols

Pathway 1: Chlorination in a Low-Polarity Solvent with an Iron Catalyst

This protocol is based on the experimental details provided in patents CN102627591A and CN102627591B.[1][2]

Materials:

  • 4-methylsulfonyltoluene

  • Carbon tetrachloride (or Dichloromethane)

  • Iron powder

  • Iodine (optional promoter)

  • Chlorine gas

  • Water

Procedure:

  • In a 250 ml reactor equipped with a stirrer, thermometer, gas inlet, and reflux condenser, charge 39g of 4-methylsulfonyltoluene, 40g of carbon tetrachloride (or dichloromethane), and 3g of iron powder. For enhanced reactivity, 0.4g of iodine can also be added.

  • Heat the mixture to maintain a temperature between 87–91 °C using a water bath.

  • Introduce chlorine gas into the reaction mixture. The progress of the reaction should be monitored by gas chromatography.

  • Continue the chlorine feed for approximately 5 hours, or until the starting material is consumed and the desired product is the major component. The total amount of chlorine fed is approximately 0.318 moles, which is about 1.39 times the molar amount of the starting 4-methylsulfonyltoluene.

  • Upon completion, stop the chlorine feed and terminate the reaction.

  • Add water to the reaction mixture and stir. A slight reflux may be observed.

  • Cool the mixture, and then filter to remove the iron catalyst and any other solids.

  • The organic phase is separated and the solvent is removed to yield the crude 2-Chloro-4-(methylsulfonyl)toluene. The crude product can be dried to obtain the final product.

Pathway 2: Chlorination in Sulfuric Acid

This protocol is derived from the description in patent CN104086466A.[4]

Materials:

  • 4-methylsulfonyltoluene

  • Sulfuric acid solution

  • Chlorine gas

Procedure:

  • In a suitable reactor, mix 4-methylsulfonyltoluene with a sulfuric acid solution.

  • Heat the mixture to a temperature between 50 °C and 90 °C.

  • Introduce chlorine gas into the reaction mixture at a rate of 5-20 m³/h.

  • The reaction is allowed to proceed until the desired conversion is achieved.

  • Upon completion, the reaction mixture is worked up by hydrolysis followed by filtration to isolate the 2-Chloro-4-(methylsulfonyl)toluene product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic pathways.

Synthetic_Pathway_1 cluster_reactants Reactants cluster_process Process cluster_product Product A 4-methylsulfonyltoluene E Chlorination (85-95 °C) A->E B Chlorine Gas B->E C Low-Polarity Solvent (CCl4 or CH2Cl2) C->E D Iron Catalyst (optional Iodine) D->E F 2-Chloro-4-(methylsulfonyl)toluene E->F

Caption: Pathway 1: Chlorination in a Low-Polarity Solvent.

Synthetic_Pathway_2 cluster_reactants Reactants cluster_process Process cluster_product Product A 4-methylsulfonyltoluene D Chlorination (50-90 °C) A->D B Chlorine Gas B->D C Sulfuric Acid Solution C->D E 2-Chloro-4-(methylsulfonyl)toluene D->E

References

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-1-methyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and accurate quantification of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, a key pharmaceutical intermediate, is paramount for ensuring product quality, safety, and efficacy. The validation of analytical methods provides documented evidence that a procedure is suitable for its intended purpose. This guide offers an objective comparison of potential analytical techniques for the analysis of this compound, supported by representative experimental data and detailed methodologies.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography (GC) with a Flame Ionization Detector (FID) are common techniques for the analysis of non-volatile and semi-volatile organic compounds, respectively. For applications requiring higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the method of choice.

The following table summarizes the typical performance characteristics of these methods for the quantification of this compound.

ParameterHPLC-UV MethodGC-FID MethodLC-MS Method
Linearity (r²) > 0.998> 0.997> 0.999
Range 0.5 - 100 µg/mL1 - 200 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (% RSD) < 2.0%< 3.0%< 1.5%
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL0.05 ng/mL
Limit of Quantitation (LOQ) 0.5 µg/mL1.0 µg/mL0.1 ng/mL
Selectivity GoodModerateExcellent
Run Time ~15 minutes~20 minutes~10 minutes

Experimental Protocols

Detailed and reproducible methodologies are fundamental to successful method validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

5. Calibration:

  • Prepare a series of calibration standards of this compound in methanol.

  • Construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography with Flame Ionization Detection (GC-FID)

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).

2. Reagents and Standards:

  • Dichloromethane (GC grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split mode)

4. Sample Preparation:

  • Dissolve the sample in dichloromethane to a concentration suitable for GC analysis.

5. Calibration:

  • Prepare calibration standards by diluting the reference standard in dichloromethane.

  • Generate a calibration curve by plotting the peak area versus concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS)

1. Instrumentation:

  • LC-MS system consisting of an HPLC coupled to a mass spectrometer (e.g., triple quadrupole).

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

2. Reagents and Standards:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1%)

  • This compound reference standard

3. Chromatographic and MS Conditions:

  • Mobile Phase: Gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound.

4. Sample Preparation:

  • Dilute the sample with the mobile phase to fall within the linear range of the assay.

5. Calibration:

  • Construct a calibration curve using a series of standards prepared in the same diluent as the sample.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

G cluster_0 Analytical Method Validation Workflow A Define Analytical Method Requirements B Method Development & Optimization A->B C Develop Validation Protocol B->C D Perform Validation Experiments (Accuracy, Precision, Linearity, etc.) C->D E Data Analysis & Evaluation D->E F Prepare Validation Report E->F G Method Implementation & Routine Use F->G G cluster_1 Comparison of Analytical Techniques Center 2-Chloro-1-methyl-4- (methylsulfonyl)benzene HPLC HPLC-UV Center->HPLC Good Selectivity Good Sensitivity GC GC-FID Center->GC Suitable for Volatile Impurities LCMS LC-MS Center->LCMS Excellent Selectivity High Sensitivity

Safety Operating Guide

Safe Disposal of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene (CAS No. 1671-18-7), a compound identified as a skin sensitizer and hazardous to the aquatic environment with long-lasting effects.[1][2] Adherence to these guidelines is essential to minimize health risks and prevent environmental contamination.

Immediate Safety and Handling Considerations

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

Quantitative Data Summary

For quick reference, the following table summarizes key hazard and disposal information for this compound.

ParameterValueSource
CAS Number 1671-18-7[1]
GHS Hazard Statements H317: May cause an allergic skin reaction. H411: Toxic to aquatic life with long lasting effects.[2]
GHS Precautionary Statements P261, P272, P273, P280, P302+P352, P333+P313, P362+P364, P391, P501[2]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[2][5]
Environmental Precautions Avoid release to the environment. Do not let product enter drains.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or expired this compound in its original container or a clearly labeled, compatible, and sealable waste container.

  • Contaminated Materials: Any materials contaminated with this chemical, such as pipette tips, weigh boats, gloves, and absorbent pads, must also be collected as hazardous waste. Place these items in a designated, clearly labeled, and sealed container or a heavy-duty plastic bag.[8]

  • Liquid Waste: For solutions containing this compound, collect the waste in a compatible, sealed, and clearly labeled container. Do not mix with other incompatible waste streams.[6][7]

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must also include the full chemical name: "this compound" and an indication of its hazards (e.g., "Skin Sensitizer," "Aquatic Hazard").[6][7]

3. Storage of Chemical Waste:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[6][7]

  • Ensure containers are kept tightly closed except when adding waste.[6][7]

4. Disposal of Empty Containers:

  • Thoroughly empty the container of all contents.[6][8]

  • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[6][8] Subsequent rinsates should also be collected as hazardous waste.

  • After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated containers. Deface or remove the original label.[8]

5. Arranging for Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the collected waste.[6] Follow their specific procedures for waste manifest and pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

start Start: Disposal of This compound is_product Is it the chemical product or contaminated material? start->is_product product_waste Collect in a labeled hazardous waste container. is_product->product_waste Product contaminated_material Collect in a separate, labeled hazardous waste container. is_product->contaminated_material Contaminated Material is_container_empty Is the original container empty? product_waste->is_container_empty store_waste Store all hazardous waste in a designated, secure area. contaminated_material->store_waste triple_rinse Triple rinse container. Collect first rinseate as hazardous waste. is_container_empty->triple_rinse Yes is_container_empty->store_waste No (Still contains product) dispose_container Deface label and dispose of container per institutional policy. triple_rinse->dispose_container contact_ehs Contact EHS for waste pickup. store_waste->contact_ehs

References

Personal protective equipment for handling 2-Chloro-1-methyl-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloro-1-methyl-4-(methylsulfonyl)benzene in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The primary risks include serious eye irritation and potential skin and respiratory irritation.[1] It may also be harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1][2]

Table 1: Hazard Classification

Hazard ClassCategoryHazard Statement
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[3]
Skin SensitizationCategory 1May cause an allergic skin reaction.[1]
Acute Aquatic ToxicityCategory 3Harmful to aquatic life.[2]
Chronic Aquatic ToxicityCategory 2Toxic to aquatic life with long lasting effects.[1]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.

Table 2: Required Personal Protective Equipment (PPE)

Body PartPPEStandard/Specification
Eyes/Face Safety goggles with a snug fit or a full-face shield.[4]OSHA 29 CFR 1910.133 or European Standard EN166.[5]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron/coverall.[4][5]Ensure gloves are appropriate for the specific chemical and task.[4]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working with the powder outside of a fume hood, or if irritation is experienced.Follow guidelines for respirator use and maintenance.[6]
Feet Closed-toe, chemical-resistant shoes.Footwear should cover and protect the entire foot.

Operational Plan: Step-by-Step Handling Procedure

2.1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

  • Work Area: Ensure the work area is clean and uncluttered. Cover the work surface with an absorbent, disposable liner.

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and a chemical spill kit are readily accessible and in good working order.

2.2. Weighing and Dispensing:

  • Don all required PPE as specified in Table 2.

  • Perform all weighing and dispensing of the solid compound within a chemical fume hood.

  • Use a spatula or other appropriate tool to carefully transfer the desired amount of the chemical. Avoid creating dust.

  • If a small amount of powder adheres to the outside of the container, wipe it with a damp cloth, which should then be disposed of as hazardous waste.

  • Immediately and securely close the container after dispensing.

2.3. In-Use and Post-Handling:

  • Keep the container of this compound closed when not in use.

  • Clearly label all solutions and mixtures containing the compound.

  • After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[3]

  • Remove and wash contaminated clothing before reuse.[5]

Emergency Procedures

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for at least 15 minutes.[3][5] Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] Seek immediate medical attention.[5]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[5] If skin irritation or rash occurs, get medical advice/attention.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration.[5] If symptoms persist, call a physician.
Ingestion Clean mouth with water and drink plenty of water afterwards.[3] Do NOT induce vomiting. Call a physician or poison control center immediately.

3.1. Spill Response:

  • Minor Spill (<1 liter, contained):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

    • Sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[5]

    • Clean the spill area with soap and water.

  • Major Spill (>1 liter or uncontained):

    • Evacuate the laboratory and close the doors.

    • Alert your institution's emergency response team or environmental health and safety office immediately.

    • Prevent entry into the affected area.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

4.1. Waste Collection:

  • Solid Waste: Collect all contaminated solid waste, including used PPE (gloves, disposable lab coats), absorbent materials from spills, and empty containers, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.

4.2. Disposal Procedure:

  • Ensure all waste containers are securely sealed and properly labeled with "Hazardous Waste" and the full chemical name.

  • Store waste containers in a designated, well-ventilated, and secure area, segregated from incompatible materials.

  • Arrange for pick-up and disposal through your institution's licensed hazardous waste disposal contractor.[3] Do not dispose of this chemical down the drain or in regular trash.[5]

start Start: Handling 2-Chloro-1-methyl-4- (methylsulfonyl)benzene ppe 1. Don Required PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe handling 2. Chemical Handling (in Fume Hood) ppe->handling spill_check Spill Occurred? handling->spill_check no_spill 3. Post-Handling: - Close Container - Clean Work Area - Wash Hands spill_check->no_spill No spill_response Emergency Spill Response: - Evacuate (if major) - Alert Others - Use Spill Kit spill_check->spill_response Yes disposal 4. Waste Disposal: - Collect Contaminated PPE & Materials - Place in Labeled Hazardous Waste Container no_spill->disposal spill_response->disposal After Cleanup end End disposal->end

Caption: Workflow for safe handling and disposal of the specified chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.